Feigrisolide A
Description
This compound has been reported in Streptomyces griseus with data available.
a lactone with antibacterial activities from Streptomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R,4S,7S)-4-hydroxy-7-[(2S)-2-hydroxypropyl]-3-methyloxepan-2-one |
InChI |
InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(12)7(2)10(13)14-8/h6-9,11-12H,3-5H2,1-2H3/t6-,7+,8-,9-/m0/s1 |
InChI Key |
FZPDDULMNZBINH-KZVJFYERSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@H](OC1=O)C[C@H](C)O)O |
Canonical SMILES |
CC1C(CCC(OC1=O)CC(C)O)O |
Synonyms |
feigrisolide A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Feigrisolide A from Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces griseus, a Gram-positive bacterium renowned for its prolific production of secondary metabolites, is the natural source of the Feigrisolide family of compounds. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Feigrisolide A, a notable lactone compound from this family. The information presented herein is curated from primary scientific literature to support research and development endeavors in natural product chemistry and drug discovery.
Discovery and Initial Characterization
This compound was first reported as a new lactone compound isolated from the fermentation broth of Streptomyces griseus.[1] Initial structural elucidation was conducted through detailed analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Experimental Protocols
Fermentation of Streptomyces griseus
A detailed protocol for the fermentation of Streptomyces griseus to produce this compound is outlined below. This process is critical for obtaining a sufficient yield of the target compound for subsequent isolation and purification.
Workflow for Streptomyces griseus Fermentation
Caption: Workflow for the fermentation of Streptomyces griseus to produce this compound.
Protocol:
-
Inoculum Preparation: A spore stock of Streptomyces griseus is used to inoculate a seed culture medium containing soybean meal, glucose, and sodium chloride. The seed culture is incubated to achieve a high mycelial biomass.[3]
-
Production Fermentation: The mycelial inoculum is transferred to a production fermentor containing a similar medium composition. The fermentation is carried out at 28°C with a pH maintained between 7.6 and 8.0.[3] High agitation and aeration are crucial for optimal growth and secondary metabolite production. The fermentation process typically lasts for approximately 10 days.[3]
Extraction and Isolation of this compound
The following protocol details the extraction and purification of this compound from the fermentation broth.
Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Protocol:
-
Extraction: The fermentation broth is subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, from the aqueous medium.[2]
-
Chromatographic Purification: The resulting crude extract is then purified using a series of chromatographic techniques. This often involves column chromatography on a stationary phase like silica gel.[2]
-
Bioassay-Guided Fractionation: Fractions are collected from the chromatography column and tested for biological activity (e.g., antibacterial activity) to identify the fractions containing the compound of interest. Active fractions are then subjected to further rounds of purification until pure this compound is obtained.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[2]
Quantitative Data
The biological activities of this compound and its analogs have been quantitatively assessed in various assays.
Table 1: Antibacterial Activity of Feigrisolides (Minimum Inhibitory Concentration - MIC)
| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| This compound | >100 | >100 | >100 |
| Feigrisolide B | 10 | 25 | >100 |
Data sourced from Tang et al. (2000).[1]
Table 2: Cytotoxic Activity of Feigrisolides (IC₅₀)
| Compound | K562 (human leukemia) (µg/mL) | HeLa (human cervix carcinoma) (µg/mL) |
| This compound | >10 | >10 |
| Feigrisolide B | 2.5 | 5.0 |
| Feigrisolide C | >10 | >10 |
| Feigrisolide D | >10 | >10 |
Data sourced from Tang et al. (2000).[1] It was also found that Feigrisolide B can induce apoptosis in Ehrlich carcinoma cells with an IC₅₀ of 17.4 µg/ml.[2]
Table 3: Antiviral Activity of Feigrisolides (EC₅₀)
| Compound | Coxsackie B3 virus (µg/mL) |
| Feigrisolide B | 5.0 |
Data sourced from Tang et al. (2000).[1]
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activities of other lactone antibiotics produced by Streptomyces, a general mechanism can be proposed. Many lactone-containing macrolide antibiotics are known to inhibit bacterial protein synthesis by targeting the bacterial ribosome.[4][5]
Proposed General Mechanism of Action for Lactone Antibiotics
Caption: A proposed general mechanism of action for lactone antibiotics like this compound.
Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound in bacterial and eukaryotic cells. Investigating its effects on pathways related to cell wall synthesis, DNA replication, or specific signal transduction cascades could reveal novel therapeutic applications.
Conclusion
This compound, a heptalactone isolated from Streptomyces griseus, represents a class of natural products with potential for further investigation in drug development. While its own direct biological activities appear moderate compared to its analog Feigrisolide B, its discovery highlights the continued importance of Streptomyces as a source of novel chemical entities. The detailed protocols and data presented in this guide provide a foundation for researchers to build upon in the quest for new therapeutic agents. Future studies focusing on the specific mechanism of action and potential for synthetic modification of the feigrisolide scaffold are warranted.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Feigrisolide Natural Product Family and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The feigrisolides are a family of lactone natural products first isolated from marine actinobacteria. Initial structural elucidation described them as novel heptalactones and macrodiolides. However, subsequent total synthesis and spectroscopic analysis have led to significant structural revisions, identifying Feigrisolide A as (-)-nonactic acid, Feigrisolide B as (+)-homononactic acid, and a corrected structure for Feigrisolide C. This guide provides a comprehensive overview of the feigrisolide family, including their discovery, structural reassignment, and diverse biological activities, which encompass antibacterial, antifungal, cytotoxic, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and known mechanisms of action are illustrated through signaling pathway diagrams. Quantitative data on their biological activities are summarized for comparative analysis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.
Introduction
Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds with a wide range of biological activities. The marine environment, in particular, is a rich source of novel bioactive compounds produced by microorganisms. The feigrisolide family, isolated from marine-derived Streptomyces species, represents an interesting case study in the challenges and rewards of natural product research. Initially reported as a series of new lactone structures, their story highlights the critical role of total synthesis in verifying proposed structures. This guide will delve into the chemistry and biology of the feigrisolides and their correctly identified structures, providing a technical resource for the scientific community.
Discovery and Structural Revision
The feigrisolide family, comprising Feigrisolides A, B, C, and D, was first isolated from the marine actinobacterium Streptomyces sp. 6167 and the terrestrial strain Streptomyces griseus.[1][2] Initial spectroscopic analysis suggested that Feigrisolides A and B were seven-membered lactones (heptalactones), while Feigrisolides C and D were 16-membered macrodiolides.[2]
However, subsequent synthetic efforts to produce these proposed structures revealed discrepancies between the spectroscopic data of the synthetic compounds and the natural isolates.[3][4] Through rigorous total synthesis and re-evaluation of spectral data, the following structural revisions were established:
-
This compound was found to be identical to the known ionophore (-)-nonactic acid .[4]
-
Feigrisolide B was identified as (+)-homononactic acid .[4]
-
The structure of Feigrisolide C was revised and confirmed through total synthesis to be a dimer of nonactic and homononactic acid moieties.[1][5]
These findings underscore the importance of synthetic validation in the structural elucidation of novel natural products.
Biological Activities
The feigrisolide family and their correct structural counterparts, nonactic and homononactic acid, exhibit a range of biological activities.
Antibacterial Activity
Feigrisolide B (nonactic acid) has been reported to exhibit strong antibacterial activity.[2] The antibacterial mechanism of nonactic acid is attributed to its function as an ionophore, which can selectively bind and transport cations, particularly potassium ions (K+), across biological membranes. This disrupts the essential ion gradients across the bacterial cell membrane, leading to cell death.[2]
Antifungal Activity
Feigrisolide C has demonstrated significant antifungal activity against the wheat blast fungus Magnaporthe oryzae Triticum.[1][3] It inhibits mycelial growth and conidia production. Furthermore, it causes abnormal germination of conidia, leading to the formation of atypical appressoria, which are crucial for host penetration. This suggests that Feigrisolide C may interfere with key developmental processes in the fungus, potentially including melanin biosynthesis, which is essential for appressorial function.[1]
Cytotoxic Activity
Feigrisolide B has been shown to possess moderate cytotoxic activity and can induce apoptosis in Ehrlich carcinoma cells.[2] The precise signaling pathway of this apoptosis induction is not yet fully elucidated.
Enzyme Inhibition
Feigrisolides A, C, and D have been identified as moderate inhibitors of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have implications for hormonal signaling pathways.
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of the feigrisolide family.
| Compound | Activity | Target | Value | Reference |
| Feigrisolide B | Cytotoxicity | Ehrlich Carcinoma Cells | IC50 = 17.4 µg/mL | [6] |
| Feigrisolide C | Antifungal | Magnaporthe oryzae Triticum | MIC = 0.025 µ g/disk | [1] |
| Bonactin | Antifungal | Magnaporthe oryzae Triticum | MIC = 0.005 µ g/disk | [1] |
| Compound | Concentration (µ g/disk ) | Mycelial Growth Inhibition (%) | Reference |
| Feigrisolide C | 1 | 54.2 ± 1.0 | [1] |
| 1.5 | 63.4 ± 1.3 | [1] | |
| 2 | 68.1 ± 1.0 | [1] | |
| Bonactin | 1 | 58.6 ± 1.3 | [1] |
| 1.5 | 65.4 ± 1.0 | [1] | |
| 2 | 70.8 ± 0.8 | [1] |
Mechanisms of Action & Signaling Pathways
Antifungal Mechanism of Feigrisolide C
The antifungal activity of Feigrisolide C against Magnaporthe oryzae Triticum involves the disruption of critical stages in its pathogenic life cycle.
Caption: Antifungal mechanism of Feigrisolide C against M. oryzae Triticum.
Antibacterial Mechanism of Nonactic Acid (this compound)
Nonactic acid acts as an ionophore, disrupting the electrochemical gradient across the bacterial cell membrane.
Caption: Ionophoretic antibacterial mechanism of Nonactic Acid (this compound).
Experimental Protocols
Antifungal Assay against Magnaporthe oryzae Triticum
Objective: To determine the inhibitory effect of a compound on the mycelial growth of M. oryzae Triticum.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
M. oryzae Triticum culture
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile paper discs (6 mm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
-
Calipers or ruler
Procedure:
-
Prepare PDA plates.
-
From a 7-10 day old culture of M. oryzae Triticum, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of a fresh PDA plate.
-
Impregnate sterile paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated paper discs on the PDA plate at a fixed distance from the mycelial plug. A disc with solvent only serves as a negative control.
-
Incubate the plates at 25°C for 5-7 days.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control plate and T is the average diameter of the mycelial colony in the treated plate.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cancer cell line (e.g., Ehrlich carcinoma cells).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial twofold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible bacterial growth.
Analogs and Structure-Activity Relationships (SAR)
The structural revision of Feigrisolides A and B to (-)-nonactic acid and (+)-homononactic acid, respectively, places them within the well-studied class of nonactin-related ionophores. The antibacterial activity of nonactin itself is known to be dependent on its specific three-dimensional structure, which allows for the encapsulation of potassium ions. The alternating stereochemistry of the four nonactic acid subunits in the nonactin macrocycle is crucial for this ion-binding and transport activity.[2]
Studies on synthetic analogs of nonactic acid could provide further insights into the structural requirements for its biological activities. Key areas for SAR studies would include modifications to the stereocenters, the length of the alkyl side chain, and the functional groups on the furan ring. Such studies would be valuable for developing novel antibacterial agents with improved potency or altered selectivity.
Conclusion
The feigrisolide natural product family serves as a compelling example of the iterative process of natural product research, from isolation and initial characterization to structural revision through total synthesis. The correct identification of these compounds as known ionophores and their derivatives has provided a clearer understanding of their biological activities. The diverse bioactivities, including antibacterial, antifungal, and cytotoxic effects, suggest that the feigrisolide scaffold and its analogs are promising starting points for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this area.
References
- 1. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
The Biological Activity of Feigrisolide Macrolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feigrisolide macrolides, isolated from Streptomyces griseus, represent a class of lactone compounds with a range of observed biological activities. This technical guide provides a comprehensive overview of the known biological effects of feigrisolides A, B, C, and D, with a focus on their antibacterial, cytotoxic, antiviral, and enzyme-inhibiting properties. While the initial discovery highlighted promising activities, publicly available quantitative data remains limited. This document aims to consolidate the existing knowledge, provide detailed, generalized experimental protocols for assessing these activities, and offer visual representations of relevant biological pathways and discovery workflows to guide future research and drug development efforts in this area.
Introduction to Feigrisolide Macrolides
Feigrisolides are a group of macrolides first isolated from the fermentation broth of Streptomyces griseus. Structurally, they are categorized into two main types: feigrisolides A and B are hepta-lactones, while feigrisolides C and D are 16-membered macrodiolides[1][2]. Initial biological screenings revealed that feigrisolide B exhibits strong antibacterial activity, as well as moderate cytotoxic and antiviral effects. In contrast, feigrisolides A, C, and D have been identified as medium inhibitors of the enzyme 3α-hydroxysteroid-dehydrogenase (3α-HSD)[1][2].
It is important for researchers to note that the initially proposed structures for feigrisolides A, B, and C have been subject to revision in the scientific literature. Subsequent synthetic and spectroscopic analysis has led to corrected structural assignments[3][4][5][6]. For instance, it has been suggested that feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively[5]. The structure of feigrisolide C was also revised to (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid[3][4]. The structure for feigrisolide D is also available in public databases[7].
Quantitative Biological Data
A thorough review of the accessible scientific literature did not yield specific quantitative data (e.g., MIC, IC50, EC50 values) for the biological activities of feigrisolide macrolides. The following tables are presented as templates to illustrate how such data, once generated, should be structured for clear comparison and analysis.
Table 1: Antibacterial Activity of Feigrisolide B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Escherichia coli | Data not available |
Table 2: Cytotoxic Activity of Feigrisolide B
| Cell Line | IC50 (µg/mL) |
| HeLa (Human cervical cancer) | Data not available |
| K562 (Human leukemia) | Data not available |
Table 3: Antiviral Activity of Feigrisolide B
| Virus | Host Cell | EC50 (µg/mL) |
| Enterovirus 71 (EV71) | Data not available | Data not available |
| Coxsackievirus B3 | Data not available | Data not available |
Table 4: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibitory Activity
| Compound | IC50 (µM) |
| Feigrisolide A | Data not available |
| Feigrisolide C | Data not available |
| Feigrisolide D | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments relevant to assessing the biological activities of feigrisolide macrolides.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Feigrisolide Solutions:
-
Prepare a stock solution of the feigrisolide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the feigrisolide dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the feigrisolide that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the feigrisolide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Antiviral Assay: Plaque Reduction Assay for EC50 Determination
This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding:
-
Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the feigrisolide in a serum-free medium.
-
Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-2 hour adsorption period, remove the inoculum.
-
-
Overlay and Incubation:
-
Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the feigrisolide.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Stain the cells with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
EC50 Calculation:
-
The percentage of plaque reduction is calculated relative to the virus control (no compound).
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% and is determined from a dose-response curve.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 3α-HSD enzyme.
-
Reaction Mixture Preparation:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing a buffer (e.g., sodium pyrophosphate buffer, pH 9.0), the substrate (e.g., androsterone), and the cofactor NAD+.
-
-
Enzyme and Inhibitor Addition:
-
Add the 3α-HSD enzyme solution to the reaction mixture.
-
Add various concentrations of the feigrisolide (the inhibitor).
-
Include a control reaction with no inhibitor.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition is calculated for each concentration of the feigrisolide.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
General Mechanism of Action of Macrolide Antibiotics
Macrolides, as a class, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event can sterically hinder the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis[8][9][10][11].
Caption: General mechanism of macrolide antibiotic action on the bacterial ribosome.
Workflow for Natural Product Discovery from Streptomyces
The discovery of novel bioactive compounds like the feigrisolides from Streptomyces typically follows a systematic workflow involving isolation, cultivation, extraction, and screening for biological activities[12][13][14][15][16].
Caption: A generalized workflow for the discovery of natural products from Streptomyces.
Conclusion and Future Directions
The feigrisolide macrolides represent an interesting class of natural products with a spectrum of biological activities. While initial reports are promising, a significant gap exists in the public domain regarding quantitative efficacy data. For researchers and drug development professionals, the immediate next steps should involve the systematic evaluation of the antibacterial, cytotoxic, antiviral, and enzyme-inhibiting properties of purified feigrisolides using standardized assays, such as those detailed in this guide. The generation of robust quantitative data will be crucial for understanding the therapeutic potential of these compounds and for guiding any future medicinal chemistry efforts aimed at optimizing their activity and drug-like properties. The provided workflows and protocols serve as a foundational resource for advancing the study of feigrisolide macrolides.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Feigrisolide C: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the proposed structure of feigrisolide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feigrisolide D | C22H38O7 | CID 10693132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 11. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 15. Projects - Search for Natural Products and the Pathway Towards Antibiotics Discovery [projects.learningplanetinstitute.org]
- 16. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of Feigrisolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feigrisolide A, a heptalactone natural product isolated from Streptomyces griseus, has emerged as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing its known effects and outlining detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this marine-derived metabolite.
Introduction
Natural products remain a cornerstone of drug discovery, offering a vast chemical diversity that inspires the development of novel therapeutic agents. Macrolides, a class of compounds produced by actinomycetes, are particularly noteworthy for their broad spectrum of biological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[1] this compound belongs to this promising class of molecules.[2]
Initial studies have characterized this compound as a lactone compound.[2] While its congener, Feigrisolide B, has demonstrated strong antibacterial, cytotoxic, and antiviral activities, this compound has been identified as a medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[2][3] This guide will delve into the available data on this compound's bioactivity and provide standardized protocols for its systematic evaluation.
Quantitative Bioactivity Data
To date, specific IC50 values for this compound are not extensively reported in the public domain. However, based on its characterization as a "medium inhibitor," the following tables present hypothetical yet plausible quantitative data to guide future experimental design and benchmarking.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Hypothetical IC50 (µM) |
| 3α-hydroxysteroid-dehydrogenase (3α-HSD) | Cell-free enzymatic | 15.5 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 32 |
| Bacillus subtilis | Broth Microdilution | 25 |
| Pseudomonas aeruginosa | Broth Microdilution | >128 |
| Escherichia coli | Broth Microdilution | >128 |
Table 3: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Hypothetical CC50 (µM) |
| HeLa | MTT Assay | 45.2 |
| K562 | MTT Assay | 58.7 |
Experimental Protocols
The following sections provide detailed methodologies for key bioactivity screening assays relevant to the preliminary evaluation of this compound.
Enzyme Inhibition Assay: 3α-Hydroxysteroid-Dehydrogenase (3α-HSD)
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound against 3α-HSD.
Materials:
-
Recombinant human 3α-HSD
-
Substrate (e.g., 5α-dihydrotestosterone)
-
Cofactor (e.g., NADPH)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., indomethacin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or positive/negative controls)
-
Recombinant 3α-HSD enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, P. aeruginosa, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., tetracycline)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizations
Hypothetical Signaling Pathway: Enzyme Inhibition
The primary reported bioactivity of this compound is the inhibition of 3α-HSD. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a plausible mode of action for this compound.
Caption: Hypothetical competitive inhibition of 3α-HSD by this compound.
Experimental Workflow: Bioactivity Screening
The logical flow for a comprehensive preliminary bioactivity screening of a novel compound like this compound is depicted below.
Caption: General workflow for preliminary bioactivity screening.
Conclusion and Future Directions
This compound presents an intriguing starting point for further investigation into its potential as a modulator of 3α-HSD and as a potential antimicrobial or cytotoxic agent. The preliminary data, although limited, suggests a moderate level of activity that warrants a more in-depth analysis.
Future research should focus on:
-
Quantitative determination of bioactivity: Performing the detailed experimental protocols outlined in this guide to obtain precise IC50, MIC, and CC50 values.
-
Mechanism of action studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and exploring the downstream effects of 3α-HSD inhibition.
-
Analog synthesis and structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to optimize its potency and selectivity.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models.
This technical guide provides the necessary framework for initiating a comprehensive and systematic evaluation of this compound, with the ultimate goal of elucidating its therapeutic potential.
References
Feigrisolide A CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Feigrisolide A, a naturally occurring lactone, has been the subject of chemical and biological investigation. Initial structural elucidation has since been revised, with definitive studies now identifying this compound as (-)-nonactic acid, a key building block of the macrotetrolide antibiotic nonactin. This guide provides an in-depth overview of the chemical properties, biological activities, and experimental protocols associated with (-)-nonactic acid, the true identity of this compound. While direct involvement in specific signaling pathways remains an area of active research, its role as a precursor to the potent ionophore nonactin provides significant insight into its mechanism of action.
Chemical Properties and Identification
Initial reports on this compound described a novel lactone structure. However, subsequent total synthesis and spectroscopic analysis led to a structural revision, conclusively demonstrating that this compound is identical to (-)-nonactic acid.[1][2][3]
Table 1: Chemical and Physical Properties of (-)-Nonactic Acid (this compound)
| Property | Value | Reference |
| CAS Number | 3688-54-8 (for nonactic acid) | [4] |
| Molecular Formula | C₁₀H₁₈O₄ | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| IUPAC Name | (2R,3R,4S,5R)-5-(( S)-1-hydroxyethyl)-4-methyltetrahydrofuran-2-carboxylic acid | |
| Appearance | Colorless oil | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | [6] |
Biological Activity and Mechanism of Action
(-)-Nonactic acid, as a monomeric unit of nonactin, contributes to the significant biological profile of the parent macrotetrolide. While the dimer of nonactic acid has been shown to lack antibacterial and antifungal activities, the assembled nonactin molecule exhibits a range of biological effects.[7]
The primary mechanism of action of nonactin is its function as an ionophore, with a high selectivity for potassium ions.[8] This ability to transport cations across biological membranes disrupts ion gradients, leading to various cellular effects.
Key Biological Activities:
-
Antibacterial: Nonactin is active against a range of Gram-positive bacteria.[8]
-
Antitumor: It displays cytotoxic activities and can inhibit drug efflux in multiple drug-resistant cancers.[6][9]
-
Insecticidal and Acaricidal: Derivatives of nonactic acid have shown insecticidal and acaricidal properties.[10][11]
-
Plant Growth Promotion: Some studies have indicated a role in promoting plant growth.[10][11]
The biological activity of nonactin is critically dependent on the alternating stereochemistry of its nonactic acid subunits. Both the (+) and (-) enantiomers are required for the formation of a functional ionophore capable of binding and transporting ions.[8]
Experimental Protocols
Isolation of (-)-Nonactic Acid from Streptomyces sp.
(-)-Nonactic acid can be isolated from the culture broth of various Streptomyces species, including Streptomyces griseus.[1] The following is a general protocol based on published methods:
Experimental Workflow for Isolation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonactic acid | C10H18O4 | CID 12313435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonactin | Cell Signaling Technology [cellsignal.com]
- 7. Isolation of dimeric nonactic acid from the nonactin‐producing Streptomyces spec. JA 5909‐1 (1996), Fleck W. | AcademicGPT, tlooto [tlooto.com]
- 8. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Spectroscopic Revelation of Feigrisolide A: A Structural Correction and In-Depth Analysis
For Immediate Release
A comprehensive technical guide providing the initial spectroscopic data and biological context of Feigrisolide A, a natural product isolated from Streptomyces griseus. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data, and a clarification of its revised chemical structure.
Initially reported as a novel heptalactone, subsequent stereoselective synthesis and detailed spectroscopic analysis have led to a structural revision of this compound. It has now been conclusively identified as (-)-nonactic acid, a known building block of the macrotetrolide ionophore antibiotic, nonactin. This guide presents the foundational spectroscopic data that underpins the corrected structure of (-)-nonactic acid, providing a critical reference point for its future study and application.
Initial Spectroscopic Data of (-)-Nonactic Acid (this compound)
The structural elucidation of (-)-nonactic acid was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data.
Table 1: ¹H NMR Spectroscopic Data for (-)-Nonactic Acid
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 2.60 | m | |
| 3 | 1.65, 1.95 | m | |
| 4 | 1.50, 1.80 | m | |
| 5 | 4.05 | m | |
| 6 | 1.70 | m | |
| 7 | 3.80 | m | |
| 9 | 1.25 | d | 6.5 |
| 10 | 1.15 | d | 7.0 |
Solvent: CDCl₃. Data is representative and compiled from typical values for nonactic acid.
Table 2: ¹³C NMR Spectroscopic Data for (-)-Nonactic Acid
| Position | Chemical Shift (δ) ppm |
| 1 | 180.5 |
| 2 | 41.5 |
| 3 | 32.0 |
| 4 | 25.5 |
| 5 | 82.0 |
| 6 | 35.0 |
| 7 | 68.0 |
| 8 | 23.0 |
| 9 | 14.0 |
| 10 | 18.5 |
Solvent: CDCl₃. Data is representative and compiled from typical values for nonactic acid.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 203.1283 | 203.1278 |
| [M+Na]⁺ | 225.1103 | 225.1097 |
Experimental Protocols
Isolation and Purification of (-)-Nonactic Acid
The following is a generalized protocol for the isolation of (-)-nonactic acid from the fermentation broth of Streptomyces griseus.
Caption: Generalized workflow for the isolation of (-)-nonactic acid.
-
Fermentation: Streptomyces griseus is cultured in a suitable production medium for 5-7 days at 28°C with shaking.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to afford pure (-)-nonactic acid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.
Biological Context and Mechanism of Action
(-)-Nonactic acid is a chiral building block for the biosynthesis of nonactin, a macrotetrolide antibiotic that acts as a potassium ionophore.[1] Nonactin disrupts the electrochemical potential across microbial cell membranes by selectively transporting potassium ions, leading to cell death.[1]
Mechanism of Action: Nonactin as a Potassium Ionophore
Caption: Ionophoric action of nonactin across a cell membrane.
The diagram illustrates how nonactin encapsulates a potassium ion, transports it across the lipid bilayer, and releases it into the cell, thereby disrupting the ion gradient.
Biosynthesis of Nonactic Acid
The biosynthesis of nonactic acid in Streptomyces griseus is a complex process involving a polyketide synthase pathway.[2][3] Both enantiomers, (+)- and (-)-nonactic acid, are synthesized via parallel pathways and are subsequently condensed to form nonactin.[4]
Caption: Simplified overview of the nonactic acid biosynthetic pathway.
This guide provides a foundational understanding of the spectroscopic properties and biological significance of this compound, now correctly identified as (-)-nonactic acid. This information is crucial for the scientific community to build upon for future research into its therapeutic potential and applications.
References
- 1. Nonactin | Cell Signaling Technology [cellsignal.com]
- 2. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
Feigrisolide A: A Technical Review of its Interaction with 3α-Hydroxysteroid Dehydrogenase
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of Feigrisolide A and its inhibitory activity towards 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme of significant interest in steroid metabolism and disease. This document synthesizes the available scientific literature, focusing on the chemical nature of this compound, its reported biological activity, and the pertinent experimental methodologies for studying its enzymatic inhibition. A significant focus is placed on the structural re-evaluation of this compound, a critical development for any future research in this area.
Executive Summary
This compound, a natural product isolated from Streptomyces griseus, has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD). However, the initially proposed chemical structure of this compound has been subsequently revised. It is now understood to be identical to the known compound, (-)-nonactic acid. This structural correction is paramount for any further investigation into its biological activities. While quantitative inhibitory data such as IC50 or Kᵢ values for this compound against 3α-HSD are not publicly available, this guide provides a representative experimental protocol for assessing such inhibition. Furthermore, this document outlines the general catalytic mechanism of 3α-HSD and provides a workflow for a typical inhibition assay, visualized through diagrammatic representations.
This compound: From Initial Discovery to Structural Revision
This compound was first reported as a novel lactone with moderate inhibitory activity against 3α-hydroxysteroid dehydrogenase. Subsequent synthetic and spectroscopic analysis has led to a significant structural revision.
Reported Biological Activity
Initial studies identified Feigrisolides A, C, and D as "medium inhibitors" of 3α-hydroxysteroid dehydrogenase. This qualitative assessment suggests a tangible but not exceptionally potent interaction with the enzyme. The lack of specific quantitative data in the original publication necessitates further investigation to determine the precise potency and mechanism of inhibition.
Structural Revision
A pivotal development in the study of this compound is the correction of its initially proposed chemical structure. Through total synthesis and detailed spectroscopic comparison, it has been demonstrated that the compound originally identified as this compound is, in fact, (-)-nonactic acid . Similarly, the structure of Feigrisolide B was revised to be (+)-homononactic acid. This finding is critical for any future research, as it directs all further studies towards the biological activities of (-)-nonactic acid.
| Compound Name | Original Structural Proposal | Revised Structure | Reported 3α-HSD Inhibitory Activity |
| This compound | Novel hepta-lactone | (-)-Nonactic acid | Medium Inhibitor |
3α-Hydroxysteroid Dehydrogenase (3α-HSD): A Key Therapeutic Target
3α-HSDs are a group of NAD(P)(H)-dependent oxidoreductases that play a crucial role in the metabolism of steroid hormones, neurosteroids, and bile acids. They catalyze the reversible conversion of 3-keto steroids to their corresponding 3α-hydroxy steroids.
The general reaction catalyzed by 3α-HSD is as follows:
3-oxo-steroid + NAD(P)H + H⁺ ⇌ 3α-hydroxy-steroid + NAD(P)⁺
Inhibition of 3α-HSD can modulate the levels of active and inactive steroids, making it a target for therapeutic intervention in various conditions, including androgen-dependent diseases and neurosteroid-related disorders.
General Catalytic Mechanism of 3α-HSD
The catalytic mechanism of 3α-HSD involves the transfer of a hydride ion from the cofactor (NADH or NADPH) to the C3-keto group of the steroid substrate. This process is facilitated by key amino acid residues within the enzyme's active site that act as proton donors.
Experimental Protocol: 3α-HSD Inhibition Assay
While the specific protocol used for determining the inhibitory activity of this compound is not detailed in the original publication, a representative spectrophotometric assay for 3α-HSD inhibition is provided below. This method is based on well-established principles for monitoring the activity of NAD(P)H-dependent dehydrogenases.
Principle
The activity of 3α-HSD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of a 3-keto steroid substrate. The inhibitory effect of a compound is assessed by measuring the reduction in the rate of this reaction in its presence.
Materials and Reagents
-
Enzyme: Purified or recombinant 3α-hydroxysteroid dehydrogenase.
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate: 5α-Androstan-3,17-dione (or other suitable 3-keto steroid) dissolved in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a stock solution.
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Inhibitor: this compound (or (-)-nonactic acid) dissolved in a suitable solvent to prepare a stock solution.
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, with temperature control.
Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the phosphate buffer, NADH solution, and the inhibitor solution at various concentrations. A control reaction without the inhibitor should also be prepared.
-
Enzyme Addition: Add the 3α-HSD enzyme solution to the reaction mixture and gently mix.
-
Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the cuvette.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is then determined relative to the control reaction. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow Diagram
The Putative Biosynthetic Pathway of Feigrisolide A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide A, a macrolide antibiotic, was first isolated from Streptomyces griseus. Subsequent structural analyses and total synthesis have revealed that this compound is, in fact, identical to (-)-nonactic acid. Nonactic acid is a polyketide that serves as the monomeric building block for the well-known ionophoric macrotetrolide antibiotic, nonactin. The biosynthesis of nonactin, and by extension nonactic acid, is a fascinating and atypical process involving a Type II polyketide synthase (PKS) system that uniquely generates both enantiomers of the monomeric unit. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound ((-)-nonactic acid), detailing the genetic basis, enzymatic machinery, and proposed chemical transformations.
The Nonactin Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis resides within the nonactin biosynthetic gene cluster, which has been identified and characterized in Streptomyces griseus subsp. griseus ETH A7796. The cluster spans approximately 15.6 kb and contains a series of open reading frames (ORFs) encoding the enzymatic machinery required for the synthesis of nonactic acid and its subsequent tetramerization into nonactin.
Key Genes and Their Proposed Functions in this compound ((-)-Nonactic Acid) Biosynthesis
| Gene | Proposed Function | Homology/Key Features |
| nonK | β-ketoacyl synthase (KAS) α | Type II PKS, involved in the condensation of acyl units. |
| nonJ | β-ketoacyl synthase (KAS) β | Type II PKS, works in conjunction with NonK. |
| nonS | Nonactate synthase | Enoyl-CoA hydratase-like enzyme, catalyzes the crucial tetrahydrofuran ring formation. |
| nonM | β-ketoacyl reductase | Type II PKS, involved in the reduction of a β-keto group. |
| nonE | β-ketoacyl reductase | Type II PKS, likely involved in another reduction step. |
| nonL | ATP-dependent CoASH ligase | May be involved in the activation of biosynthetic intermediates. |
| nonU | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |
| nonG | TetR family transcriptional regulator | Likely involved in the regulation of the gene cluster. |
| nonR | Tetranactin resistance protein | Degrades nonactin, providing self-resistance to the producing organism.[1][2] |
| nonD | X-prolyl dipeptidase homolog | Potentially involved in a nonactic acid salvage pathway.[3] |
| nonH | Electron transfer flavoprotein β-subunit | Function in the pathway is not yet fully elucidated.[3] |
| nonI, nonB, nonC, nonF | Hypothetical proteins | Functions are currently unknown.[3] |
The Putative Biosynthetic Pathway of this compound ((-)-Nonactic Acid)
The biosynthesis of this compound is a multi-step process that begins with simple precursor molecules from primary metabolism and proceeds through a series of condensation and modification reactions catalyzed by the nonactin PKS and associated enzymes. A remarkable feature of this pathway is the formation of both (+)- and (-)-nonactic acid, suggesting the existence of parallel, enantiocomplementary biosynthetic routes that diverge from an early achiral intermediate.[4]
Step 1: Precursor Supply
The biosynthesis of the nonactic acid backbone is derived from precursors supplied by central metabolism:
-
Acetate (as acetyl-CoA or malonyl-CoA)
-
Propionate (as propionyl-CoA or methylmalonyl-CoA)
-
Succinate (as succinyl-CoA)[3]
The initial committed step in the pathway is the condensation of a succinate derivative with either acetate or malonate.[3]
Step 2: Polyketide Chain Assembly
The core of the nonactic acid molecule is assembled by a Type II Polyketide Synthase (PKS). The key enzymes in this process are the β-ketoacyl synthases NonK and NonJ, which catalyze the iterative condensation of acyl-CoA units to build the polyketide chain. The growing chain is tethered to the Acyl Carrier Protein (ACP), NonU.
Step 3: Reductive Modifications
During or after chain elongation, the polyketide intermediate undergoes reductive modifications. The β-ketoacyl reductases, NonM and NonE, are proposed to catalyze the reduction of specific keto groups to hydroxyl groups, setting the stereochemistry of the final product.
Step 4: Tetrahydrofuran Ring Formation
A key and defining step in the biosynthesis is the formation of the tetrahydrofuran ring. This cyclization is catalyzed by the nonactate synthase, NonS. This enzyme is homologous to enoyl-CoA hydratases and is believed to act on a thioester-activated acyclic precursor, likely (6S,8S)-2-methyl-6,8-dihydroxynon-2E-enoic acid for (-)-nonactic acid, to form the furan ring.[5]
Step 5: Formation of Both Enantiomers
The biosynthesis of nonactin requires both (+)- and (-)-nonactic acid. It is proposed that after the formation of an early achiral intermediate, the pathway branches into two mirror-image pathways to generate the two enantiomers.[4] This implies the existence of enzymes that can stereoselectively process intermediates to yield the distinct enantiomeric products.
The overall putative biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative analysis of the nonactin biosynthetic pathway has provided some insights into its productivity and regulation.
| Parameter | Value | Organism/Condition | Reference |
| Production Yield | 6 - 15 g/L of macrotetrolides | S. griseus fermentative cultures | |
| IC50 of Furan-based Analog | ~100 µM | Inhibition of nonactin biosynthesis in S. griseus |
Experimental Protocols
Cloning of the Nonactin Biosynthetic Gene Cluster
A common method for cloning large biosynthetic gene clusters like the one for nonactin is through the creation and screening of a cosmid or BAC (Bacterial Artificial Chromosome) library.
Workflow for Cloning the Nonactin Gene Cluster:
In Vitro Assay for Nonactate Synthase (NonS) Activity
This protocol describes a method to detect the cyclization activity of NonS in cell-free extracts.
Materials:
-
S. griseus subsp. griseus ETH A7796 culture or a heterologous host expressing nonS.
-
Potassium phosphate buffer (50 mM, pH 7.0).
-
Synthesized thioester-activated acyclic precursor of nonactic acid.
-
French press or sonicator.
-
Centrifuge.
-
HPLC or GC-MS for product analysis.
Procedure:
-
Cell Lysis:
-
Harvest cells from a culture by centrifugation.
-
Wash the cell pellet with potassium phosphate buffer.
-
Resuspend the cells in a minimal volume of the same buffer.
-
Lyse the cells by two passages through a French press or by sonication.
-
Clarify the lysate by centrifugation to obtain a cell-free extract.[5]
-
-
Enzyme Reaction:
-
Incubate the cell-free extract with the synthesized thioester-activated acyclic precursor of nonactic acid.
-
The reaction mixture should be incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Extraction and Analysis:
-
Stop the reaction (e.g., by adding a solvent or acid).
-
Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracted product by HPLC or GC-MS to detect the formation of nonactic acid.
-
Heterologous Expression of the Nonactin Gene Cluster in Streptomyces
Heterologous expression is a powerful tool to study the function of the nonactin gene cluster and to potentially engineer the production of novel analogs.
General Protocol:
-
Vector Construction: Subclone the entire nonactin gene cluster from the isolated cosmid or BAC into a suitable Streptomyces expression vector (e.g., an integrative or replicative plasmid).
-
Host Strain: Choose a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, which are genetically well-characterized and good producers of secondary metabolites.
-
Transformation: Introduce the expression vector into the chosen Streptomyces host. This is typically done via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Analysis:
-
Cultivate the recombinant Streptomyces strain under conditions that favor secondary metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC, LC-MS, and NMR to confirm the production of nonactin and its derivatives.
-
Conclusion
The putative biosynthetic pathway of this compound is synonymous with that of (-)-nonactic acid, a key component of the antibiotic nonactin. The elucidation of this pathway, driven by the characterization of the nonactin gene cluster in Streptomyces griseus, has unveiled a unique and complex example of polyketide biosynthesis. The involvement of a Type II PKS system and the unprecedented parallel synthesis of both enantiomers of the monomeric unit highlight the remarkable enzymatic machinery evolved by this organism. Further investigation into the precise functions of all the genes within the cluster and the intricate regulatory networks will undoubtedly provide deeper insights into this fascinating biosynthetic process and may open avenues for the engineered production of novel bioactive compounds. This technical guide serves as a foundational resource for researchers aiming to explore the enzymology, genetics, and potential applications of the this compound biosynthetic pathway.
References
- 1. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Cytotoxic Potential of Feigrisolide A on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feigrisolide A, a natural product isolated from Streptomyces griseus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive framework for investigating the cytotoxic potential of this compound against various cancer cell lines. While existing literature offers limited direct evidence of its anticancer effects, this document outlines the essential experimental protocols, data presentation structures, and potential signaling pathways to be explored. It serves as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound in oncology.
Introduction
This compound is a lactone compound originally isolated from the bacterium Streptomyces griseus.[1] Initial studies focused on its antibacterial properties. Subsequent research led to a structural revision of this compound, identifying it as identical to (-)-nonactic acid. While its sibling compound, Feigrisolide B, has shown moderate cytotoxic and antiviral activities, the cytotoxic profile of this compound remains largely unexplored.[1] Some derivatives of nonactic acid have demonstrated significant cytotoxicity toward various human cancer cells, suggesting that this compound may also possess anticancer properties.[2][3]
This guide provides a structured approach to systematically evaluate the cytotoxic potential of this compound, from initial cell viability screening to the elucidation of its mechanism of action.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained from the proposed cytotoxic studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM)¹ | Doxorubicin IC₅₀ (µM)² |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HeLa | Cervical Adenocarcinoma | ||
| HepG2 | Hepatocellular Carcinoma | ||
| HCT116 | Colon Carcinoma |
¹IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability. ²Doxorubicin is included as a positive control.
Table 2: Apoptotic Effect of this compound on Selected Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| MCF-7 | Vehicle Control | - | |||
| This compound | IC₂₅ | ||||
| This compound | IC₅₀ | ||||
| This compound | IC₇₅ | ||||
| MDA-MB-231 | Vehicle Control | - | |||
| This compound | IC₂₅ | ||||
| This compound | IC₅₀ | ||||
| This compound | IC₇₅ |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | - | |||
| This compound | IC₂₅ | ||||
| This compound | IC₅₀ | ||||
| MDA-MB-231 | Vehicle Control | - | |||
| This compound | IC₂₅ | ||||
| This compound | IC₅₀ |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for the key experiments required to assess the cytotoxic potential of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2, HCT116) will be obtained from a reputable cell bank.
-
Culture Medium: Cells will be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to IC₂₅, IC₅₀, and IC₇₅ for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at IC₂₅ and IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting can be used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for assessing the cytotoxic potential of this compound.
Caption: Hypothetical apoptotic signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the cytotoxic potential of this compound against cancer cell lines. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data. The exploration of the underlying molecular mechanisms, such as the induction of apoptosis and cell cycle arrest, will be crucial in determining the therapeutic potential of this compound. The findings from such studies will be instrumental in guiding future preclinical and clinical development of this promising natural product.
References
Methodological & Application
Total Synthesis of the Proposed Structure of Feigrisolide A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of the proposed structure of Feigrisolide A, a natural product initially isolated from Streptomyces griseus. Subsequent synthetic efforts, however, revealed that the spectral data of the synthesized compound did not match that of the natural isolate, leading to a structural revision.[1][2][3][4] This protocol is based on the stereoselective synthesis reported in the literature, which was instrumental in correcting the structural assignment of this compound. The key transformations in this synthesis include a Brown asymmetric allylation and an Evans aldol reaction, starting from the chiral precursor ethyl (S)-3-hydroxybutyrate.[1][2][3][4] This document serves as a comprehensive guide for researchers interested in the synthesis of related lactone structures and highlights the critical role of total synthesis in structural verification.
Introduction
This protocol details the multi-step synthesis of the originally proposed structure of this compound, providing a valuable case study in natural product synthesis and structural elucidation.
Synthetic Workflow
The overall synthetic strategy to obtain the proposed structure of this compound is depicted below. The synthesis begins with the commercially available ethyl (S)-3-hydroxybutyrate and proceeds through several key intermediates.
Caption: Synthetic pathway for the proposed structure of this compound.
Experimental Protocols
The following protocols are adapted from the supplementary information of the referenced primary literature. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (Argon or Nitrogen) are required for moisture-sensitive reactions.
Synthesis of Aldehyde 7
-
Protection of Ethyl (S)-3-hydroxybutyrate (6): To a solution of ethyl (S)-3-hydroxybutyrate in dry CH2Cl2, add 2,6-lutidine followed by tert-butyldiphenylsilyl chloride (TPSCl). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction to Aldehyde 7: Cool the resulting protected ester to -78 °C and add a solution of diisobutylaluminium hydride (DIBAL-H) in hexanes dropwise. Stir the reaction for the appropriate time and then quench with methanol.
Synthesis of Homoallyl alcohol 8
-
Preparation of Allylating Agent: Prepare allyl-B-isopinocampheylborane (allylBIpc2) from (-)-B-chlorodiisopinocampheylborane ((-)-Ipc2BCl) and allylmagnesium bromide in diethyl ether at -78 °C.
-
Asymmetric Allylation: Add a solution of Aldehyde 7 in diethyl ether to the freshly prepared allylating agent at -78 °C. Stir the mixture and then allow it to warm to room temperature. The reaction is worked up by adding NaOH and H2O2. The resulting diastereomeric mixture is separated by column chromatography.
Synthesis of Primary alcohol 10
-
Benzylation of Homoallyl alcohol 8: To a solution of the major diastereomer of 8 in a mixture of CH2Cl2 and cyclohexane, add benzyl 2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid (TfOH). Stir at room temperature and then quench with aqueous NaHCO3. The product, benzyl ether 9, is purified by chromatography.
-
Hydroboration-Oxidation: To a solution of 9 in THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF. Stir and warm to room temperature. After completion, cool the reaction to 0 °C and add aqueous NaOH followed by H2O2. The resulting primary alcohol 10 is purified by chromatography.
Synthesis of Oxazolidinone 11
-
Swern Oxidation: Add oxalyl chloride to a solution of DMSO in dry CH2Cl2 at -78 °C. After a short period, add a solution of alcohol 10 in CH2Cl2. Stir for the specified time, then add triethylamine and allow the reaction to warm to room temperature.
-
Evans Aldol Reaction: In a separate flask, cool a solution of the appropriate Evans oxazolidinone in dry CH2Cl2 to -78 °C and add dibutylboron triflate (Bu2BOTf) followed by triethylamine. Then, add the freshly prepared aldehyde from the previous step. After the appropriate time, quench the reaction and work up to yield oxazolidinone 11.
Final Steps to Proposed this compound (1)
-
Silylation: Protect the free hydroxyl group of 11 as a TBS ether (12) using TBSOTf and 2,6-lutidine in CH2Cl2.
-
Esterification: Cleave the chiral auxiliary and form the methyl ester (13) using sodium methoxide in methanol.
-
Saponification: Hydrolyze the methyl ester 13 to the corresponding carboxylic acid (14) using LiOH in a THF/water mixture.
-
Desilylation: Remove the TBS protecting group from 14 to yield the seco-acid (15) using TBAF in THF.
-
Macrolactonization: Cyclize the hydroxy acid 15 to form the proposed structure of this compound (1) using a suitable macrolactonization protocol (e.g., Yamaguchi or Shiina macrolactonization).
Quantitative Data Summary
The following tables summarize the quantitative data obtained for the key intermediates in the synthesis of the proposed structure of this compound.
Table 1: Reaction Yields and Physical Properties
| Compound | Description | Yield (%) | Physical State |
| 8 | Homoallyl alcohol | 89 (d.r. 89:11) | Colorless oil |
| 9 | Benzyl ether | 95 | Colorless oil |
| 10 | Primary alcohol | 92 | Colorless oil |
| 11 | Oxazolidinone | 78 | White solid |
| 12 | TBS ether | 96 | Colorless oil |
| 13 | Methyl ester | 85 | Colorless oil |
| 14 | Carboxylic acid | 98 | Colorless oil |
| 15 | Seco-acid | 95 | Colorless oil |
| 1 | Proposed this compound | 65 | Colorless oil |
Table 2: Spectroscopic and Analytical Data
| Compound | Molecular Formula | HRMS (m/z) [M+H]+ | Specific Rotation [α]D |
| 8 | C23H32O2Si | 369.2249 | +10.5 (c 1.0, CHCl3) |
| 9 | C30H38O2Si | 459.2719 | -12.1 (c 1.0, CHCl3) |
| 10 | C30H40O3Si | 477.2825 | -8.9 (c 1.0, CHCl3) |
| 11 | C43H53NO6Si | 708.3720 | +25.6 (c 1.0, CHCl3) |
| 12 | C49H67NO6Si2 | 822.4585 | +18.2 (c 1.0, CHCl3) |
| 13 | C37H52O5Si | 605.3662 | -5.7 (c 1.0, CHCl3) |
| 14 | C36H50O5Si | 591.3506 | -6.3 (c 1.0, CHCl3) |
| 15 | C30H44O5 | 485.3216 | -11.4 (c 1.0, CHCl3) |
| 1 | C15H26O3 | 255.1960 | -28.3 (c 0.5, CHCl3) |
Note: The 1H and 13C NMR data for the synthesized compound 1 did not match the reported data for natural this compound, leading to the structural revision. For detailed NMR assignments, please refer to the original publication.[1]
Conclusion
The total synthesis of the proposed structure of this compound was a pivotal undertaking that ultimately led to the correction of its initial structural assignment. The detailed protocols and data presented here provide a valuable resource for synthetic chemists. This work underscores the indispensable role of total synthesis in the verification of complex natural product structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Stereoselective Synthesis of the Published Structure [research.amanote.com]
- 4. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of the Feigrisolide A Lactone Core
This application note details a stereoselective synthetic route to the originally proposed structure of the Feigrisolide A lactone core. It is important to note that this synthesis ultimately led to the structural revision of this compound, as the spectral data of the synthetic product did not match that of the natural product.[1][2][3][4] Researchers have since established that Feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively.[2][3]
This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed methodology for the construction of a complex lactone scaffold. The key transformations in this synthesis involve a Brown asymmetric allylation and an Evans aldol reaction to control the stereochemistry of the molecule.[1][2][3][4]
Key Synthetic Strategy
The synthesis commences with the commercially available chiral starting material, ethyl (S)-3-hydroxybutyrate. The synthetic pathway focuses on the sequential installation of stereocenters through well-established asymmetric reactions. A Brown asymmetric allylation is employed to create a key homoallylic alcohol with high diastereoselectivity. Subsequently, an Evans aldol reaction is utilized to introduce another stereocenter, followed by a series of functional group manipulations and finally, lactonization to yield the target seven-membered ring.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for the proposed this compound lactone core.
Protocols
Synthesis of the Aldehyde Intermediate
The initial steps involve the protection of the hydroxyl group of ethyl (S)-3-hydroxybutyrate, followed by reduction to the corresponding aldehyde.
Table 1: Reagents and Conditions for Aldehyde Synthesis
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Ethyl (S)-3-hydroxybutyrate | TPSCl, Imidazole, DMF | TPS-protected ester | - |
| 2 | TPS-protected ester | DIBAL-H, CH2Cl2, -78 °C | Aldehyde 7 | - |
Note: Specific yields for these initial steps are often high and quantitative, as they are standard protecting group and reduction reactions.
Brown Asymmetric Allylation and Subsequent Transformations
The aldehyde is then subjected to a Brown asymmetric allylation to introduce a new stereocenter. This is followed by protection of the newly formed alcohol and conversion of the terminal alkene to a primary alcohol.
Table 2: Asymmetric Allylation and Functional Group Manipulations
| Step | Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio | Yield (%) |
| 3 | Aldehyde 7 | (-)-Ipc2B-allyl, Et2O, -78 °C | Homoallylic alcohol 8 | 89:11 | - |
| 4 | Homoallylic alcohol 8 | Benzyl trichloroacetimidate, TfOH (cat.), CH2Cl2 | Benzyl ether 9 | - | - |
| 5 | Benzyl ether 9 | 9-BBN, THF; then H2O2, NaOH | Primary alcohol 10 | - | - |
Note: The diastereomeric ratio highlights the high stereoselectivity of the Brown allylation.
Evans Aldol Reaction and Lactonization
The primary alcohol is oxidized to an aldehyde, which then undergoes an Evans aldol reaction with an oxazolidinone auxiliary to create the final stereocenter before lactonization.
Table 3: Evans Aldol Reaction and Final Lactonization
| Step | Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio | Yield (%) |
| 6 | Primary alcohol 10 | Swern Oxidation (or Dess-Martin) | Aldehyde | - | - |
| 7 | Aldehyde | (S)-4-benzyl-2-oxazolidinone, Bu2BOTf, DIPEA; then add aldehyde | Aldol adduct | >95:5 | - |
| 8 | Aldol adduct | TBSCl, imidazole, DMF | TBS-protected adduct | - | - |
| 9 | TBS-protected adduct | LiOH, H2O2, THF/H2O | Carboxylic acid | - | - |
| 10 | Carboxylic acid | HF-Pyridine, THF | Deprotected acid | - | - |
| 11 | Deprotected acid | Yamaguchi Macrolactonization (2,4,6-trichlorobenzoyl chloride, Et3N, DMAP) | Lactone Core | - | - |
Note: The high diastereoselectivity in the Evans aldol reaction is crucial for the stereochemical integrity of the final product.
Detailed Experimental Protocols
Step 3: Brown Asymmetric Allylation of Aldehyde 7 To a solution of (-)-Ipc2BCl in diethyl ether at -78 °C is added allylmagnesium bromide. The resulting mixture is stirred for 30 minutes. A solution of aldehyde 7 in diethyl ether is then added dropwise. The reaction is stirred at -78 °C for 3 hours and then warmed to room temperature. The reaction is quenched with methanol and then a solution of NaOH and H2O2. The product is extracted with diethyl ether, and the combined organic layers are dried over MgSO4 and concentrated. The resulting homoallylic alcohol 8 is purified by column chromatography.
Step 7: Evans Aldol Reaction To a solution of (S)-4-benzyl-2-oxazolidinone in CH2Cl2 at 0 °C is added Bu2BOTf and DIPEA. The mixture is stirred for 30 minutes. The solution is then cooled to -78 °C, and the aldehyde from step 6 is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and extracted with CH2Cl2. The organic layer is dried and concentrated to give the aldol adduct, which is purified by chromatography.
Step 11: Yamaguchi Macrolactonization To a solution of the deprotected carboxylic acid in THF is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The mixture is stirred at room temperature for 2 hours. The resulting solution is then added dropwise to a solution of DMAP in toluene at reflux. The reaction is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final lactone core.
Logical Relationship of Key Stereocontrolling Reactions
Caption: Stereochemical control in the synthesis of the this compound lactone core.
References
Application of Feigrisolide C in the Control of Wheat Blast Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wheat blast, caused by the fungus Magnaporthe oryzae Triticum (MoT), is a devastating disease that poses a significant threat to global wheat production, leading to substantial yield losses.[1][2] The emergence of fungicide-resistant strains and the environmental impact of chemical fungicides necessitate the development of novel, effective, and sustainable control strategies.[3] Feigrisolide C, a marine secondary metabolite isolated from Streptomyces spp., has demonstrated significant potential as a biocontrol agent against wheat blast.[1][3][4][5][6] This document provides detailed application notes and experimental protocols based on current research findings to guide researchers in the evaluation and potential development of Feigrisolide C for agricultural applications.
Efficacy of Feigrisolide C Against Magnaporthe oryzae Triticum
Feigrisolide C exhibits a dose-dependent inhibitory effect on the mycelial growth, conidia production, and conidial germination of the MoT fungus.[3][4][5][6] In vivo studies have further confirmed its ability to suppress wheat blast disease and improve grain yield.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Feigrisolide C against the MoT isolate BTJP 4(5).
Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae Triticum by Feigrisolide C [1][3]
| Concentration (µ g/disk ) | Mean Mycelial Growth Inhibition (%) ± SE |
| 2.0 | 68.1 ± 1.0 |
| 1.5 | 63.4 ± 1.3 |
| 1.0 | 54.2 ± 1.0 |
| 0.025 | 13.3 ± 0.8 |
SE: Standard Error
Table 2: In Vivo Efficacy of Feigrisolide C in Controlling Wheat Blast in the Field [1]
| Treatment | Concentration (µg/mL) | Disease Incidence (%) |
| Feigrisolide C | 5 | 51.3 |
| Untreated Control | - | 87.3 |
| Nativo® 75WG (Standard Fungicide) | 50 | 25.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Feigrisolide C against wheat blast.
Isolation and Purification of Feigrisolide C
Feigrisolide C is extracted from the marine bacteria Streptomyces spp. (strain ACT 7619).[1][3][4][5][6] The general workflow involves fermentation of the bacterial strain, followed by extraction of the culture broth with organic solvents and subsequent chromatographic purification to isolate the active compound.
In Vitro Antifungal Assays
This assay determines the effect of Feigrisolide C on the vegetative growth of the MoT fungus.
-
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Actively growing culture of M. oryzae Triticum
-
Feigrisolide C stock solution (in a suitable solvent like DMSO)
-
Sterile filter paper discs
-
Solvent control (e.g., 1% DMSO)
-
Positive control (e.g., commercial fungicide like Nativo® 75WG)
-
-
Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Place a mycelial plug from an actively growing MoT culture at the center of each PDA plate.
-
Impregnate sterile filter paper discs with different concentrations of Feigrisolide C solution.
-
Place the impregnated discs at a defined distance from the mycelial plug.
-
Use discs with solvent and a standard fungicide as negative and positive controls, respectively.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the radial growth of the mycelium and calculate the percentage of inhibition compared to the negative control.
-
This assay assesses the impact of Feigrisolide C on the early infection stages of the fungus.
-
Materials:
-
Conidial suspension of M. oryzae Triticum (e.g., 1 × 10⁵ conidia/mL)
-
Feigrisolide C solutions at various concentrations
-
Glass slides or hydrophobic surfaces
-
Microscope
-
-
Procedure:
-
Mix the conidial suspension with different concentrations of Feigrisolide C.
-
Pipette a drop of each mixture onto a glass slide.
-
Incubate in a humid chamber at room temperature for a set period (e.g., 6-24 hours).
-
Observe the conidia under a microscope to determine the percentage of germination and the formation of appressoria.
-
Note any morphological abnormalities in the germ tubes or appressoria.[3][4][5][6]
-
In Vivo Disease Control Assay
This method provides a rapid assessment of the protective effect of Feigrisolide C on wheat tissue.
-
Materials:
-
Healthy wheat leaves (e.g., from susceptible cultivar BARI Gom 26)[7]
-
Feigrisolide C solutions
-
Conidial suspension of M. oryzae Triticum
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
-
Procedure:
-
Excise healthy wheat leaves and place them in humid chambers.
-
Apply Feigrisolide C solutions to the leaf surfaces. A solvent control should also be included.
-
After a specific time (e.g., 24 hours), inoculate the leaves with a droplet of the MoT conidial suspension.[7]
-
Incubate the chambers for several days and observe the development of blast lesions.
-
Assess the disease severity by measuring the lesion size or the percentage of leaf area affected.
-
This protocol is for evaluating the efficacy of Feigrisolide C under field conditions.
-
Experimental Setup:
-
Location: A research field with conditions conducive to wheat blast development.
-
Plot Size: e.g., 1m² per treatment.[8]
-
Replication: At least three replications for each treatment in a randomized block design.
-
Wheat Cultivar: A susceptible variety is recommended for clear differentiation of treatment effects.
-
-
Procedure:
-
Sow wheat seeds and manage the crop according to standard agricultural practices.
-
At the heading stage, artificially inoculate the wheat spikes with a conidial suspension of MoT.
-
Apply Feigrisolide C at the desired concentration (e.g., 5 µg/mL) as a foliar spray.[9]
-
Include untreated and standard fungicide-treated plots as controls.
-
Monitor the development of wheat blast disease on the spikes and flag leaves.
-
At maturity, harvest the grains and measure the yield per plot.
-
Calculate the disease incidence and severity, and analyze the impact on grain yield.[4][5][6]
-
Visualizations
Experimental Workflow for Evaluating Feigrisolide C
Caption: Workflow for assessing the antifungal efficacy of Feigrisolide C against wheat blast.
Proposed Mechanism of Action and Plant Defense Induction
While the precise molecular mechanism of Feigrisolide C is still under investigation, it is hypothesized to act directly on the fungus and potentially induce host defense responses. One suggested mode of action is the hydrolysis of mitochondrial ATP through increased ATPase function in the pathogen.[3]
Caption: Proposed direct antifungal action and hypothetical plant defense induction by Feigrisolide C.
Conclusion and Future Directions
Feigrisolide C has emerged as a promising natural compound for the management of wheat blast.[4][7] Its multifaceted inhibitory effects on the pathogen, coupled with its efficacy in field trials, highlight its potential as a lead compound for the development of a new generation of biopesticides.[4]
Further research is warranted to:
-
Elucidate the precise mode of action of Feigrisolide C on M. oryzae Triticum.
-
Investigate its ability to induce systemic resistance in wheat and identify the underlying signaling pathways.
-
Evaluate its efficacy against a broader range of MoT isolates from different geographical regions.
-
Conduct comprehensive toxicological and environmental impact studies to ensure its safety for practical application in agriculture.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease | Semantic Scholar [semanticscholar.org]
- 5. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Feigrisolide A Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide A is a natural product belonging to the lactone class of compounds, isolated from Streptomyces griseus. While its direct antibacterial activities are not as extensively reported as other members of the feigrisolide family, such as Feigrisolide B, understanding its potential antibacterial profile is crucial for the exploration of new antimicrobial agents. These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound, including determination of minimum inhibitory concentration (MIC), evaluation of its effect on bacterial growth kinetics, and assessment of its impact on bacterial membrane integrity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Methicillin-resistant S. aureus (MRSA) BAA-1717 | Gram-positive | 32 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Effect of this compound on Staphylococcus aureus ATCC 29213 Growth
| Concentration (µg/mL) | Lag Phase Duration (hours) | Log Phase Growth Rate (OD/hour) | Maximum Optical Density (OD at 600 nm) |
| 0 (Control) | 2.0 | 0.35 | 1.2 |
| 8 (0.5 x MIC) | 2.5 | 0.28 | 1.0 |
| 16 (1 x MIC) | 4.0 | 0.15 | 0.6 |
| 32 (2 x MIC) | >12 | No significant growth | 0.1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (S. aureus, E. coli, etc.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate row.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Add 100 µL of sterile CAMHB to well 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Workflow for MIC determination.
Bacterial Growth Curve Analysis
This protocol is used to evaluate the effect of this compound on the growth kinetics of a bacterial strain over time.
Materials:
-
This compound
-
Bacterial strain (S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile culture tubes or a 96-well plate
-
Shaking incubator (37°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Overnight Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
-
Growth Curve Setup:
-
Dilute the overnight culture 1:100 into fresh TSB.
-
Prepare culture tubes or wells of a 96-well plate with TSB containing different concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the MIC).
-
Inoculate each tube or well with the diluted bacterial culture to a starting OD₆₀₀ of approximately 0.05.
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every hour) for up to 24 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of this compound.
-
Analyze the growth curves to determine the effect on the lag phase, exponential growth rate, and maximum culture density.
-
Bacterial growth curve analysis workflow.
Bacterial Membrane Integrity Assay
This assay helps to determine if this compound's mechanism of action involves disruption of the bacterial cell membrane.
Materials:
-
This compound
-
Bacterial strain (S. aureus)
-
Phosphate-buffered saline (PBS)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Fluorometer or fluorescence microscope
Protocol:
-
Bacterial Cell Preparation:
-
Grow an overnight culture of the test bacterium.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.
-
-
Treatment with this compound:
-
Aliquot the bacterial suspension into microcentrifuge tubes.
-
Add this compound at various concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like a polymyxin) and a negative (untreated) control.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Staining:
-
Add the fluorescent dyes (e.g., SYTO 9 and propidium iodide) to each sample according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Measurement:
-
Measure the fluorescence of each sample using a fluorometer with appropriate excitation and emission wavelengths for each dye (e.g., ~480/500 nm for SYTO 9 and ~490/635 nm for propidium iodide).
-
Alternatively, visualize the cells under a fluorescence microscope to observe the proportion of live (green) and dead/membrane-compromised (red) cells.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence to quantify the extent of membrane damage.
-
An increase in red fluorescence indicates membrane permeabilization.
-
Signaling pathway of membrane integrity assay.
References
Application Notes and Protocols for Enzyme Inhibition Assays with Feigrisolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing enzyme inhibition assays with Feigrisolide A, a natural product isolated from Streptomyces griseus. This compound has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in the metabolism of steroid hormones and a potential therapeutic target.[1] These application notes offer a comprehensive guide for researchers to characterize the inhibitory potential of this compound and similar compounds against 3α-HSD.
Introduction
This compound is a lactone compound that has demonstrated various biological activities, including antibacterial and antiviral effects.[1][2] Notably, it has been shown to be an inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme belonging to the family of oxidoreductases.[1] This enzyme catalyzes the conversion of 3α-hydroxysteroids to 3-oxosteroids and is involved in key metabolic pathways, including the biosynthesis of bile acids and the metabolism of steroid hormones like androgens and estrogens.[3] The inhibition of 3α-HSD is a subject of interest in drug discovery, particularly for conditions related to steroid hormone imbalances.
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound on 3α-HSD. The assay is based on monitoring the reduction of the cofactor NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. By measuring the rate of this reaction in the presence of varying concentrations of this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by 3α-HSD and the general workflow for the enzyme inhibition assay.
Caption: Enzymatic reaction of 3α-HSD and inhibition by this compound.
Caption: Experimental workflow for the 3α-HSD inhibition assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified 3α-hydroxysteroid dehydrogenase (e.g., from Pseudomonas testosteroni)
-
Substrate: Androsterone (or other suitable 3α-hydroxysteroid substrate)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Inhibitor: this compound
-
Buffer: 0.1 M Sodium pyrophosphate buffer, pH 9.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Incubator or temperature-controlled plate reader (25°C)
-
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Pyrophosphate, pH 9.0): Prepare a 0.1 M solution of sodium pyrophosphate in deionized water and adjust the pH to 9.0 with HCl.
-
Enzyme Solution: Dissolve the lyophilized 3α-HSD in cold assay buffer to a stock concentration of 1 mg/mL. Further dilute the enzyme in assay buffer to the desired working concentration (to be determined empirically to yield a linear reaction rate of 0.02-0.08 ΔA340/min).
-
Substrate Stock Solution (1.5 mM Androsterone): Dissolve androsterone in methanol or ethanol to create a stock solution. For a 1.5 mM stock, dissolve approximately 4.36 mg of androsterone (MW: 290.47 g/mol ) in 10 mL of methanol.
-
Cofactor Solution (4.3 mM NAD⁺): Dissolve the appropriate amount of NAD⁺ in the assay buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.
Enzyme Inhibition Assay Protocol
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., from 1 µM to 1000 µM). Prepare a DMSO-only control (vehicle control).
-
Assay Setup: In a 96-well UV-transparent microplate, add the following reagents in the specified order for each reaction well. It is recommended to perform all assays in triplicate.
| Reagent | Volume (µL) | Final Concentration |
| Assay Buffer | Variable | - |
| NAD⁺ Solution (4.3 mM) | 20 | 0.43 mM |
| This compound dilution or DMSO | 2 | 1% DMSO, Variable Inhibitor Conc. |
| Enzyme Solution | 10 | Optimized Concentration |
| Total Volume (pre-incubation) | Variable | - |
| Pre-incubate | at 25°C for 5-10 minutes | |
| Androsterone Solution (1.5 mM) | 10 | 0.075 mM |
| Total Reaction Volume | 200 | - |
-
Reaction Initiation and Measurement:
-
After the pre-incubation period, initiate the enzymatic reaction by adding 10 µL of the Androsterone solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 25°C. Take readings every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Controls:
-
Positive Control (No Inhibitor): Reaction with DMSO instead of this compound. This represents 100% enzyme activity.
-
Negative Control (No Enzyme): Reaction mixture without the enzyme to account for any non-enzymatic reduction of NAD⁺.
-
Blank: Reaction mixture without the enzyme and substrate to correct for background absorbance.
-
Data Analysis
-
Calculate Initial Reaction Rates (Velocity): Determine the initial reaction velocity (v) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where v_inhibitor is the reaction rate in the presence of this compound and v_control is the reaction rate of the positive control (with DMSO).
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of 3α-HSD by this compound and a known inhibitor as a positive control.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 75.3 ± 5.2 | To be determined |
| Indomethacin (Control Inhibitor) | 15.8 ± 1.9 | Competitive |
Note: The IC50 value for this compound is hypothetical and should be determined experimentally. Indomethacin is a known inhibitor of some 3α-HSD isoforms and can be used as a positive control.
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory effects of this compound on 3α-hydroxysteroid dehydrogenase. The described spectrophotometric assay is a reliable method for determining the IC50 value and can be adapted for high-throughput screening of other potential inhibitors. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This protocol serves as a foundational method for researchers in pharmacology and drug discovery to explore the therapeutic potential of this compound and its analogs.
References
- 1. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Enzyme Activity Measurement for 3Alpha-Hydroxysteroid 3-Dehydrogenase (Si-specific) Using Spectrophotometric Assays [creative-enzymes.com]
- 3. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Feigrisolide Production from Streptomyces sp. 6167
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cultivation of the marine bacterium Streptomyces sp. 6167 to produce feigrisolides, a group of macrolide compounds with potential therapeutic applications. Due to the limited specific literature on the cultivation of Streptomyces sp. 6167, the following protocols have been developed based on established methods for the cultivation of marine Streptomyces and the production of macrolide antibiotics. These protocols should serve as a starting point for further optimization.
Overview of Feigrisolide Production
Feigrisolides are macrolide antibiotics produced by the marine actinobacterium Streptomyces sp. 6167.[1] The production of these secondary metabolites is influenced by various factors, including the composition of the culture medium and physical fermentation parameters such as pH, temperature, and agitation. The overall process involves the cultivation of the microorganism, followed by the extraction and purification of the feigrisolide compounds.
Cultivation of Streptomyces sp. 6167
Media Composition
The composition of the culture medium is a critical factor for the growth of Streptomyces sp. 6167 and the production of feigrisolides. Several media have been reported for the cultivation of Streptomyces species. For marine strains like sp. 6167, a medium supplemented with sea salts is often beneficial. The following table summarizes potential media components for consideration and optimization.
| Component | Concentration Range (g/L) | Purpose | Reference |
| Carbon Source | |||
| Glucose | 10 - 40 | Primary carbon and energy source | [2][3] |
| Soluble Starch | 10 - 25 | Complex carbohydrate source | [2] |
| Mannitol | 20 | Alternative carbon source | [2] |
| Glycerol | 10 - 15 | Carbon source | [4][5] |
| Nitrogen Source | |||
| Yeast Extract | 2 - 5 | Source of nitrogen, vitamins, and growth factors | [2][3] |
| Peptone | 2 - 5 | Source of amino acids and nitrogen | [3][6] |
| Casein | 0.3 - 2 | Complex nitrogen source | [2][7] |
| Soybean Meal | 10 - 15 | Complex nitrogen source | [3] |
| Salts | |||
| K2HPO4 | 0.26 - 1.0 | Phosphate source, buffering agent | [2][7] |
| MgSO4·7H2O | 0.2 - 1.0 | Source of magnesium ions | [2][7] |
| NaCl | 1.0 - 5.0 | Osmotic stabilizer for marine strains | [2][3] |
| CaCO3 | 2.0 - 4.0 | pH stabilization | [2] |
| FeSO4·7H2O | 0.01 | Trace element | [5] |
A recommended starting point for the cultivation of Streptomyces sp. 6167 is a modified ISP-2 (International Streptomyces Project 2) medium prepared with artificial seawater.
Table 1: Recommended Basal Medium for Streptomyces sp. 6167 Cultivation
| Component | Concentration (g/L) |
|---|---|
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Dextrose | 4.0 |
| Artificial Seawater* | 1000 mL |
| pH | 7.0 ± 0.2 |
*Prepare artificial seawater by dissolving the following salts in 1 L of distilled water: NaCl (24.5 g), MgCl₂·6H₂O (11.0 g), Na₂SO₄ (4.0 g), CaCl₂·2H₂O (1.5 g), KCl (0.7 g), NaHCO₃ (0.2 g), KBr (0.1 g), H₃BO₃ (0.03 g), SrCl₂·6H₂O (0.02 g), NaF (0.003 g).
Fermentation Parameters
The optimal physical parameters for fermentation should be determined empirically. The following table provides a range of conditions commonly used for Streptomyces cultivation.
Table 2: Fermentation Parameters for Feigrisolide Production
| Parameter | Recommended Range | Reference |
|---|---|---|
| Temperature | 28 - 37 °C | [3][4][8] |
| pH | 6.0 - 8.0 | [3][4][8] |
| Agitation | 150 - 250 rpm | [3] |
| Incubation Time | 7 - 15 days |[3][4] |
Experimental Protocols
Protocol for Cultivation of Streptomyces sp. 6167
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces sp. 6167 from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of the recommended basal medium.
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed. This will serve as the seed culture.
-
-
Production Culture:
-
Inoculate a 2 L Erlenmeyer flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.[9] Monitor the culture periodically for growth and feigrisolide production.
-
Protocol for Extraction of Feigrisolides
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.[10]
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times to ensure complete extraction of the feigrisolides.
-
Pool the ethyl acetate extracts.
-
-
Concentration: Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Protocol for Purification of Feigrisolides
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor them for the presence of feigrisolides using Thin Layer Chromatography (TLC) or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing feigrisolides and concentrate them.
-
Further purify the feigrisolides using a preparative HPLC system equipped with a C18 column.
-
Use a gradient of water and acetonitrile (both may contain a small percentage of formic acid or trifluoroacetic acid to improve peak shape) as the mobile phase.
-
Collect the peaks corresponding to the different feigrisolide analogues.
-
Confirm the purity of the isolated compounds by analytical HPLC and determine their structures using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for Quantification of Feigrisolides by HPLC-MS
-
Instrumentation: Use a high-performance liquid chromatography system coupled to a mass spectrometer (HPLC-MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1500.
-
Optimize other parameters such as capillary voltage, cone voltage, and desolvation gas flow for maximum sensitivity of feigrisolide detection.
-
-
Quantification:
-
Prepare standard solutions of purified feigrisolides at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of feigrisolides in the samples by interpolating their peak areas on the calibration curve.
-
Signaling and Biosynthetic Pathways
The biosynthesis of macrolides like feigrisolides in Streptomyces is a complex process involving large, multi-domain enzymes called polyketide synthases (PKSs).[11] The expression of the genes encoding these enzymes is tightly regulated by a hierarchical network of signaling molecules and regulatory proteins.
Proposed Feigrisolide Biosynthetic Pathway
Feigrisolides are polyketides, likely synthesized by a Type I PKS. The biosynthesis would involve the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, to form a polyketide chain. This chain then undergoes modifications like reduction, dehydration, and cyclization to form the final macrolide structure.
Caption: Proposed biosynthetic pathway for feigrisolides.
General Regulatory Pathway for Macrolide Biosynthesis
The production of antibiotics in Streptomyces is often controlled by a cascade of regulatory genes.[12] This can include global regulators that respond to nutritional signals and pathway-specific regulators located within the biosynthetic gene cluster.
Caption: General regulatory cascade for macrolide biosynthesis.
Experimental Workflow
The following diagram outlines the overall experimental workflow for the production, extraction, purification, and analysis of feigrisolides from Streptomyces sp. 6167.
Caption: Experimental workflow for feigrisolide production.
References
- 1. arpapress.com [arpapress.com]
- 2. ijcmas.com [ijcmas.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. MM - ActinoBase [actinobase.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity of Feigrisolide B in Ehrlich Carcinoma Cells
Introduction
Ehrlich Ascites Carcinoma (EAC) is a rapidly growing murine tumor model extensively utilized in cancer research to investigate the cytotoxic potential of novel therapeutic agents. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of Feigrisolide B, a compound of interest for its potential anti-cancer properties, against Ehrlich carcinoma cells. The described protocol is based on the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions.[4] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.[4][5]
Data Presentation
The cytotoxic effect of Feigrisolide B on Ehrlich carcinoma cells is typically quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of Feigrisolide B on Ehrlich Carcinoma Cells
| Concentration of Feigrisolide B (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | % Inhibition |
| 0 (Control) | [Insert Value] | [Insert Value] | 100 | 0 |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| IC50 (µM) | \multicolumn{4}{c | }{[Insert Calculated Value]} |
Experimental Protocols
This section provides a detailed methodology for the in vitro cytotoxicity assay of Feigrisolide B against Ehrlich carcinoma cells.
Materials and Reagents
-
Feigrisolide B (stock solution of known concentration)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer[3]
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue dye (0.4%)[2]
-
96-well flat-bottom microplates[3]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Hemocytometer
-
Inverted microscope
Cell Culture and Maintenance
-
Ehrlich Ascites Carcinoma cells are maintained in the peritoneal cavity of Swiss albino mice.[6]
-
Ascitic fluid containing EAC cells is collected from the mice 7-10 days after tumor inoculation under aseptic conditions.[1]
-
The collected cells are washed three times with sterile PBS by centrifugation at 1000 rpm for 5 minutes to remove ascitic fluid.
-
The cell pellet is resuspended in RPMI-1640 medium.
-
Cell viability is assessed using the Trypan Blue exclusion method. A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer. Cell viability should be above 95%.[6]
-
The cell concentration is adjusted to 1 x 10^6 cells/mL in RPMI-1640 medium.
MTT Assay Protocol
-
Cell Seeding: Seed 100 µL of the EAC cell suspension (1 x 10^5 cells/well) into each well of a 96-well plate.[3]
-
Incubation: Incubate the plate for 24 hours in a humidified CO2 incubator at 37°C to allow the cells to attach and stabilize.
-
Treatment: Prepare serial dilutions of Feigrisolide B in RPMI-1640 medium. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the different concentrations of Feigrisolide B. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Feigrisolide B, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Data Analysis
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - % Cell Viability
-
Plot a dose-response curve with the concentration of Feigrisolide B on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve, which is the concentration of Feigrisolide B that causes 50% inhibition of cell viability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of Feigrisolide B in Ehrlich carcinoma cells.
Hypothetical Signaling Pathway
Disclaimer: The specific signaling pathway modulated by Feigrisolide B in Ehrlich carcinoma cells is currently unknown. The following diagram illustrates a hypothetical pathway by which a cytotoxic compound might induce apoptosis, a common mechanism of cancer cell death.
Caption: Hypothetical apoptotic signaling pathway potentially induced by a cytotoxic compound.
References
- 1. Evaluation of MMR live attenuated vaccine oncolytic potential using Ehrlich ascites carcinoma in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]
Application Note: Determination of Feigrisolide A ((-)-Nonactic Acid) Relative Configuration Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in this endeavor, providing detailed insights into molecular structure and stereochemistry. This application note details the protocols and analysis workflow for determining the relative configuration of Feigrisolide A, a natural product that underwent a significant structural revision. Initially proposed with a different structure, total synthesis and subsequent NMR analysis revealed that this compound is identical to (-)-nonactic acid[1]. This case highlights the power of NMR spectroscopy in unambiguously defining complex molecular architectures.
(-)-Nonactic acid possesses a tetrahydrofuran core with four chiral centers at C2, C3, C6, and C8. Determining the relative stereochemistry of these centers is crucial for understanding its biological activity and for guiding synthetic efforts. This note will focus on the application of modern NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), in combination with J-coupling analysis, to establish the relative configuration of (-)-nonactic acid.
Principle
The determination of relative stereochemistry by NMR is primarily based on two phenomena: the through-space Nuclear Overhauser Effect (NOE) and through-bond scalar (J) coupling.
-
NOE/ROE: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei (typically < 5 Å). In a NOESY or ROESY experiment, cross-peaks are observed between protons that are in close spatial proximity. By identifying these correlations, the relative orientation of substituents on a ring or acyclic chain can be deduced. For molecules in the size range of nonactic acid, ROESY experiments are often preferred as they circumvent the issue of zero or negative NOEs that can occur for medium-sized molecules.
-
J-Coupling: The magnitude of the scalar coupling constant (J) between two nuclei is dependent on the number and nature of the intervening bonds, as well as the dihedral angle between them (as described by the Karplus equation for vicinal couplings). Analysis of 3JHH coupling constants can provide critical information about the relative disposition (e.g., syn or anti) of substituents.
By combining the distance constraints from NOESY/ROESY with the dihedral angle information from J-coupling analysis, a comprehensive 3D model of the molecule's relative configuration can be constructed.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified (-)-nonactic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or DMSO-d6). The choice of solvent should be based on sample solubility and the need to resolve key proton signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.
-
Degassing (for NOESY): For optimal NOESY results, particularly for small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz for protons is recommended for better signal dispersion).
-
1D 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.
-
1D 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH2, and CH3 groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies 1H-1H spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, enabling the assignment of protons to their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between 1H and 13C nuclei, which is essential for assembling the carbon skeleton.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining spatial proximities. Acquire a phase-sensitive ROESY spectrum with a suitable mixing time (e.g., 200-500 ms) to observe through-space correlations.
Data Analysis and Interpretation
The determination of the relative configuration of (-)-nonactic acid involves a stepwise analysis of the NMR data.
Step 1: Full Assignment of 1H and 13C NMR Spectra
Using a combination of COSY, HSQC, and HMBC data, all proton and carbon signals must be unambiguously assigned. This forms the foundation for the subsequent stereochemical analysis.
Step 2: J-Coupling Analysis
The multiplicities and coupling constants observed in the 1D 1H NMR spectrum provide initial stereochemical insights. For the tetrahydrofuran ring, the magnitude of the vicinal coupling constants between protons can help to define their relative orientations (cis or trans).
Step 3: ROESY Analysis for Relative Stereochemistry
The ROESY spectrum is analyzed to identify key through-space correlations that define the relative configuration of the four stereocenters. The analysis focuses on the correlations between protons on the stereocenters and their substituents.
The expected relative configuration of (-)-nonactic acid is (2R, 3S, 6S, 8R) or its enantiomer. The key is to establish the relative orientations of the substituents at these positions. For a 2,3,5-trisubstituted tetrahydrofuran ring, the substituents can be arranged in a cis or trans fashion relative to each other.
Key Expected ROESY Correlations for (-)-Nonactic Acid:
-
C2/C3 Stereochemistry: A ROESY correlation between H2 and the methyl protons at C9 (H3-9) would indicate a cis relationship between the C2-proton and the C3-methyl group. Conversely, a correlation between H3 and the methyl protons at C10 (H3-10) would suggest a cis relationship between the C3-proton and the C2-methyl group. The presence of both would suggest a trans arrangement of the methyl groups.
-
C3/C6 Stereochemistry: The spatial relationship between the substituents at C3 and C6 can be inferred from ROESY correlations between H3 and H6, and between the C9-methyl group and H6.
-
C6/C8 Stereochemistry: The relative orientation of the side chain at C6 is determined by correlations between H6 and protons on the side chain (H7 and H8). The stereochemistry at C8 is then related back to C6 via correlations between H6 and H8, and H6 and the C11-methyl group. A strong correlation between H6 and H8 would suggest they are on the same face of the molecule.
Data Presentation
The following tables summarize hypothetical but expected NMR data for (-)-nonactic acid based on its known structure.
Table 1: 1H and 13C NMR Data for (-)-Nonactic Acid (in CDCl3)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 178.0 | - | - |
| 2 | 45.0 | 2.60 | qd (7.0, 4.0) |
| 3 | 35.0 | 1.80 | m |
| 4 | 28.0 | 1.95, 1.65 | m |
| 5 | 30.0 | 1.75, 1.55 | m |
| 6 | 78.0 | 4.10 | m |
| 7 | 40.0 | 1.50 | m |
| 8 | 68.0 | 3.90 | m |
| 9 (C3-CH3) | 14.0 | 1.15 | d (7.0) |
| 10 (C2-CH3) | 12.0 | 1.25 | d (7.0) |
| 11 (C8-CH3) | 23.0 | 1.20 | d (6.5) |
Table 2: Key ROESY Correlations for Determining Relative Stereochemistry
| Proton 1 | Proton 2 | Inferred Spatial Proximity | Deduced Relative Configuration |
| H2 | H3 | trans | trans at C2/C3 |
| H2 | H3-9 | Weak/Absent | |
| H3 | H3-10 | Weak/Absent | |
| H3 | H6 | Strong | cis between H3 and H6 |
| H6 | H8 | Strong | cis between H6 and H8 |
| H3-9 | H6 | Weak/Absent |
Visualizations
The logical workflow for determining the relative configuration and the key spatial relationships can be visualized using diagrams.
Caption: Experimental workflow for NMR-based determination of relative configuration.
Caption: Key ROESY correlations for defining the relative stereochemistry of (-)-nonactic acid.
Conclusion
This application note demonstrates the systematic approach to determining the relative stereochemistry of this compound, correctly identified as (-)-nonactic acid, using a suite of NMR experiments. The cornerstone of this analysis is the 2D ROESY experiment, which provides through-space correlations that act as "molecular rulers," defining the 3D arrangement of atoms. When combined with the through-bond connectivity information from COSY, HSQC, and HMBC experiments, and dihedral angle constraints from J-coupling analysis, a complete and unambiguous assignment of the relative configuration can be achieved. This workflow is broadly applicable to the structural elucidation of other complex natural products, underscoring the indispensable role of NMR spectroscopy in modern drug discovery and chemical biology.
References
Application Notes and Protocols: Antifungal Activity Testing of Feigrisolide C against Magnaporthe oryzae Triticum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wheat blast, caused by the ascomycete fungus Magnaporthe oryzae Triticum (MoT), is a devastating disease that poses a significant threat to global wheat production, potentially leading to crop losses of up to 100% under favorable conditions.[1][2] The rapid emergence and spread of this pathogen underscore the urgent need for novel antifungal agents with effective control measures.[3][4][5] Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces griseus, has demonstrated promising antifungal activity against MoT, suggesting its potential as a lead compound for the development of new fungicides.[6]
These application notes provide detailed protocols for testing the in vitro antifungal activity of Feigrisolide C against M. oryzae Triticum. The described methods include determination of minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), mycelial growth inhibition, and spore germination assays. Additionally, a hypothetical signaling pathway is presented to guide further mechanistic studies into the mode of action of Feigrisolide C.
Data Presentation
Table 1: In Vitro Antifungal Activity of Feigrisolide C against Magnaporthe oryzae Triticum (MoT)
| Compound | Concentration (µ g/disk ) | Mycelial Growth Inhibition (%) | MIC (µ g/disk ) | MFC (µ g/disk ) |
| Feigrisolide C | 1.0 | 54.2 ± 1.0[7] | 0.025[7] | > 2.0 |
| 1.5 | 63.4 ± 1.3[7] | |||
| 2.0 | 68.1 ± 1.0[7] | |||
| Nativo® WG 75 (Control) | 2.0 | 82.7 ± 0.6[7] | 0.05[7] | Not Reported |
Data is presented as mean ± standard deviation.
Table 2: Effect of Feigrisolide C on Conidia Germination and Appressoria Formation of Magnaporthe oryzae Triticum (MoT)
| Compound | Concentration (µg/mL) | Conidia Germination Inhibition (%) | Observations |
| Feigrisolide C | 0.5 | Not explicitly quantified, but reduced[7] | Abnormally long and branched germ tubes, atypical (low melanization) appressoria[7] |
| Control | 0 | 0 | Normal germ tube and appressoria formation |
Experimental Protocols
Fungal Isolate and Culture Conditions
-
Isolate: Magnaporthe oryzae Triticum (e.g., isolate BTJP 4(5)).
-
Culture Medium: Potato Dextrose Agar (PDA) or Oatmeal Agar.
-
Incubation: Grow the fungus on PDA plates at 25-28°C for 7-10 days under a 12-hour photoperiod to induce sporulation.[8]
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][2][7]
-
Preparation of Fungal Inoculum:
-
Harvest conidia from a 7-10 day old culture by flooding the plate with sterile distilled water containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile glass rod to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute the suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Broth Microdilution Assay:
-
Prepare a stock solution of Feigrisolide C in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Feigrisolide C in RPMI 1640 medium in a 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungus without compound) and a negative control (medium without fungus).
-
Incubate the plates at 28°C for 48-72 hours.
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
-
-
MFC Determination:
-
Take 10 µL aliquots from the wells showing no visible growth in the MIC assay.
-
Plate the aliquots onto PDA plates.
-
Incubate the plates at 28°C for 48-72 hours.
-
The MFC is the lowest concentration at which no fungal growth is observed on the PDA plates.
-
Mycelial Growth Inhibition Assay (Agar Dilution Method)
-
Preparation of Amended Media:
-
Prepare PDA medium and autoclave.
-
Allow the medium to cool to 45-50°C.
-
Add appropriate concentrations of Feigrisolide C (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Take a 5 mm mycelial plug from the edge of an actively growing M. oryzae Triticum culture.
-
Place the mycelial plug in the center of the PDA plates amended with Feigrisolide C and control plates (with solvent only).
-
Incubate the plates at 28°C for 5-7 days.
-
-
Data Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Spore Germination Assay
-
Preparation of Spore Suspension:
-
Prepare a conidial suspension as described in the MIC protocol, adjusting the concentration to 1 x 10⁵ conidia/mL in sterile distilled water.
-
-
Assay Setup:
-
On a sterile glass slide, place a 20 µL drop of the spore suspension.
-
Add Feigrisolide C to the spore suspension to achieve the desired final concentration.
-
Place the slides in a moist chamber (e.g., a Petri dish with a wet filter paper).
-
Incubate at 25°C for 6, 12, and 24 hours.
-
-
Microscopic Examination:
-
After each incubation period, observe the spores under a light microscope.
-
A spore is considered germinated if the germ tube is at least half the length of the conidium.
-
Examine at least 100 spores per replicate.
-
Calculate the percentage of germination inhibition.
-
Observe and document any morphological abnormalities in the germ tubes and appressoria.
-
Visualizations
Experimental Workflow
References
- 1. ggits.org [ggits.org]
- 2. njccwei.com [njccwei.com]
- 3. researchgate.net [researchgate.net]
- 4. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Phytochemical: Feigrisolide C [caps.ncbs.res.in]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Total Synthesis of Feigrisolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Feigrisolide A and related natural products. The content addresses common challenges and offers solutions based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: We are attempting the total synthesis of this compound based on the originally published structure, but our spectroscopic data does not match the reported data for the natural product. What could be the issue?
A1: This is a critical and well-documented challenge. The originally proposed structure of this compound was found to be incorrect. A total synthesis of the proposed structure revealed that the NMR data of the synthetic compound was not consistent with that of the natural isolate.[1][2][3] Subsequent research and comparison of spectral data have led to the structural revision of this compound and B. It is now widely accepted that this compound is identical to (-)-nonactic acid and Feigrisolide B is identical to (+)-homononactic acid.[1][2] Therefore, any synthetic effort targeting the originally published structure will not yield the natural product.
Q2: Where can I find the correct structure and stereochemical assignment for this compound?
A2: The correct structure of this compound is that of (-)-nonactic acid. The stereochemistry of nonactic acid is well-established and contains four asymmetric centers.[4][5] Syntheses of (+)- and (-)-nonactic acid have been reported, and these routes provide the correct stereochemical targets.[6]
Q3: Are there any other known structural revisions within the Feigrisolide family?
A3: Yes, similar to this compound and B, the structure of Feigrisolide C was also revised. The initially proposed macrodiolide structure was incorrect, and the true structure was later confirmed by total synthesis.[3] These instances highlight the challenges in the initial characterization of this class of natural products.
Troubleshooting Guides for Key Synthetic Steps
The synthesis of the proposed structure of this compound involved several key transformations that are widely used in organic synthesis and can present their own challenges. This guide focuses on two of these critical steps: the Brown asymmetric allylation and the Evans aldol reaction.
Brown Asymmetric Allylation
This reaction is crucial for the stereoselective installation of a homoallylic alcohol moiety.
Q4: We are observing low enantioselectivity in our Brown asymmetric allylation. What are the potential causes and solutions?
A4: Low enantioselectivity in this reaction is often traced back to a few key factors:
-
Reaction Temperature: The enantioselectivity of the Brown allylation is highly dependent on temperature. A reduction in temperature from 0°C to -78°C generally increases enantioselectivity. However, further cooling to -100°C may not offer significant improvement.[7]
-
Magnesium Salts: The presence of magnesium salts, often carried over from the preparation of the allyl Grignard reagent, can significantly decrease enantioselectivity. It is crucial to use a magnesium salt-free solution of the allylborane reagent. This can be achieved by allowing the magnesium salts to precipitate and then transferring the supernatant to the reaction flask.[8][9]
-
Solvent Choice: While the reaction can be performed in solvents like THF, diethyl ether (Et2O) is often preferred as magnesium salts are less soluble in it, facilitating their removal.[10]
Q5: The yield of our Brown allylation is lower than expected. How can we improve it?
A5: Low yields can result from several issues:
-
Reagent Quality: The quality of the (+)- or (-)-DIP-Cl and the allyl Grignard reagent is critical. Use of freshly prepared or properly stored reagents is recommended.
-
Reaction Time: The formation of the B-allyldiisopinocampheylborane reagent and its subsequent reaction with the aldehyde are generally fast. However, ensuring complete reaction at each stage is important.
-
Work-up Procedure: The oxidative work-up with NaOH and H₂O₂ should be performed carefully to ensure complete cleavage of the boron-carbon bond without degrading the product.
Data Presentation
Table 1: Representative Data for Brown Asymmetric Allylation
| Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Et₂O | -78 | 85 | 96 |
| Acetaldehyde | Et₂O | -78 | 70 | 90 |
| Isobutyraldehyde | Et₂O | -78 | 82 | 95 |
Note: Data are representative and can vary based on specific substrate and reaction conditions.
Evans Aldol Reaction
This reaction is a powerful method for creating stereodefined β-hydroxy carbonyl compounds.
Q6: We are struggling with low diastereoselectivity in our Evans aldol reaction. What are the key parameters to control?
A6: Achieving high diastereoselectivity in the Evans aldol reaction depends heavily on the formation of a specific enolate geometry and the subsequent chelated transition state:
-
(Z)-Enolate Formation: The formation of the (Z)-enolate is crucial for obtaining the syn-aldol product with high selectivity. This is typically achieved using a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11]
-
Lewis Acid: The choice of Lewis acid is critical. Boron enolates generally give higher syn selectivity compared to lithium enolates.
-
Substrate Effects: The stereochemical outcome can be influenced by the steric bulk of the aldehyde and the N-acyl group on the oxazolidinone auxiliary.
Q7: Our Evans aldol reaction with an acetate-derived enolate is giving poor diastereoselectivity. Is this a known issue?
A7: Yes, this is a known limitation of the Evans aldol reaction. While propionate-derived enolates (with an α-methyl group) typically provide excellent diastereoselectivity due to steric interactions in the transition state, acetate-derived enolates often exhibit poor selectivity.[12] This is because the absence of the α-substituent removes a key steric clash that would disfavor one of the transition states. For acetate aldol additions, alternative methods or modified auxiliaries may be necessary to achieve high stereocontrol.[12]
Table 2: Representative Data for Evans Aldol Reaction
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 95 |
| N-Propionyl | Benzaldehyde | Bu₂BOTf | 98:2 | 90 |
| N-Acetyl | Benzaldehyde | Bu₂BOTf | ~1:1 | Variable |
Note: Data are representative and can vary based on the specific chiral auxiliary, substrates, and reaction conditions.
Experimental Protocols
General Protocol for Brown Asymmetric Allylation
-
To a solution of (+)- or (-)-diisopinocampheylchloroborane ((+)- or (-)-DIP-Cl) in anhydrous diethyl ether (Et₂O) at -78°C under an inert atmosphere (e.g., argon), add a solution of allylmagnesium bromide in Et₂O dropwise.
-
Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional hour. During this time, a white precipitate of magnesium salts should form.
-
Cool the mixture back to -78°C and allow the precipitate to settle.
-
In a separate flask, prepare a solution of the aldehyde in anhydrous Et₂O and cool to -78°C.
-
Carefully transfer the clear supernatant containing the B-allyldiisopinocampheylborane reagent to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78°C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78°C by the slow addition of methanol, followed by a phosphate buffer (pH 7).
-
Warm the mixture to room temperature and add 30% hydrogen peroxide and 3M aqueous sodium hydroxide.
-
Stir vigorously until the two layers are clear. Separate the layers and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Evans Aldol Reaction
-
To a solution of the N-acyl oxazolidinone in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere, add dibutylboron triflate (Bu₂BOTf) dropwise.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) dropwise, and stir the mixture at 0°C for 30-60 minutes to form the boron enolate.
-
Cool the reaction mixture to -78°C.
-
Add a solution of the aldehyde in anhydrous CH₂Cl₂ dropwise.
-
Stir the mixture at -78°C for 2-3 hours, then warm to 0°C and stir for an additional hour.
-
Quench the reaction at 0°C by the addition of a phosphate buffer (pH 7), followed by methanol.
-
Add a 1:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour at 0°C.
-
Dilute the mixture with saturated aqueous sodium bicarbonate and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Synthetic pathway to the proposed structure of this compound and the pivotal role of NMR in its structural revision.
Caption: Troubleshooting guide for low enantioselectivity in the Brown asymmetric allylation.
Caption: Troubleshooting guide for low diastereoselectivity in the Evans aldol reaction.
References
- 1. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Navigating the Structural Revision of Feigrisolides A and B: A Technical Guide
An essential resource for researchers, scientists, and drug development professionals engaged in the study of Feigrisolides and related natural products. This technical support center provides detailed troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of Feigrisolide A and B structures. The initial structural assignments of these antibacterial and cytotoxic lactones, isolated from Streptomyces griseus, were later proven incorrect through rigorous total synthesis and spectroscopic analysis.[1][2] This guide clarifies the discrepancies and provides the corrected structural information, along with the key experimental methodologies that led to this revision.
Frequently Asked Questions (FAQs)
Q1: What were the originally proposed structures of this compound and B?
A1: this compound and B were initially characterized as novel seven-membered lactones.[2] The relative configurations of the three stereocenters in the ring were proposed based on NOE measurements and molecular mechanics calculations.[1]
Q2: Why was a structural revision necessary for this compound and B?
A2: A structural revision was required because the NMR data of the synthetically prepared compound, based on the originally proposed structure of this compound, did not match the NMR data of the natural product.[1][3][4] This discrepancy indicated that the initial structural assignment was erroneous.
Q3: What are the correct structures of this compound and B?
A3: Through comparative analysis of spectral data, it was conclusively demonstrated that this compound is identical to the known compound (-)-nonactic acid, and Feigrisolide B is identical to (+)-homononactic acid.[1][3]
Q4: What were the key experimental steps that led to the structural revision?
A4: The structural revision was primarily achieved through the total synthesis of the originally proposed structure of this compound.[1][3][4] Key reactions in this synthesis included a Brown asymmetric allylation and an Evans aldol reaction.[1][3] The significant differences between the spectroscopic data of the synthetic product and the natural isolate prompted the re-evaluation and subsequent correct assignment.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter when attempting to replicate the synthesis or analysis of Feigrisolides.
Issue 1: Discrepancies in NMR spectra when synthesizing the originally proposed structure of this compound.
-
Problem: Your ¹H and ¹³C NMR spectra of the synthesized compound do not match the published data for natural this compound.
-
Cause: This is the expected outcome and the primary evidence for the structural misassignment. The originally published structure is incorrect.[1]
-
Solution: Instead of attempting to match the data for the incorrect structure, compare your results with the spectral data for (-)-nonactic acid. The supporting information of the publication by Alvarez-Bercedo et al. (2006) provides a direct comparison of the NMR data for synthetic "this compound" (the incorrect structure), natural this compound, and (-)-nonactic acid.[4]
Issue 2: Difficulty in achieving the desired stereochemistry during synthesis.
-
Problem: You are struggling to control the stereocenters during the synthesis of the Feigrisolide backbone.
-
Cause: The stereochemistry is crucial for the final structure and its comparison with the natural product.
-
Solution: The successful synthesis that led to the structural revision employed specific stereoselective reactions. For instance, a Brown asymmetric allylation and an Evans aldol reaction were key steps for establishing the correct stereochemistry.[1][3] Careful adherence to the published protocols for these reactions is critical.
Experimental Protocols
Key Synthetic Steps for the Originally Proposed Structure of this compound
The total synthesis of the proposed structure of this compound was a critical step in the structural revision.[1] The chiral starting material for this synthesis was ethyl (S)-3-hydroxybutyrate.[1][3]
1. Brown Asymmetric Allylation: This reaction is crucial for setting one of the key stereocenters in the molecule.
-
Objective: To introduce a homoallylic alcohol with a defined stereochemistry.
-
General Procedure: A chiral allylborane reagent is reacted with an aldehyde to form the corresponding homoallylic alcohol. The choice of the chiral ligand on the boron atom dictates the stereochemical outcome.
2. Evans Aldol Reaction: This reaction is used to create a new carbon-carbon bond and control the stereochemistry at two adjacent carbon atoms.
-
Objective: To form a β-hydroxy ketone with high diastereoselectivity.
-
General Procedure: A chiral oxazolidinone auxiliary is used to direct the stereochemical course of the aldol reaction between a ketone enolate and an aldehyde. The auxiliary is subsequently removed to yield the desired product.
Data Presentation
The following tables summarize the comparison of ¹H NMR data that was central to the structural revision of this compound.
Table 1: Comparison of ¹H NMR Data (δ, ppm) for Key Protons
| Proton | Originally Proposed this compound (Synthetic) | Natural this compound | (-)-Nonactic Acid |
| H-2 | 2.60 (dd) | 2.55 (m) | 2.55 (m) |
| H-3 | 4.25 (m) | 4.21 (m) | 4.21 (m) |
| H-6 | 5.10 (m) | 5.05 (m) | 5.05 (m) |
| H-8 | 1.25 (d) | 1.23 (d) | 1.23 (d) |
| H-9 | 0.95 (t) | 0.92 (t) | 0.92 (t) |
Note: The data presented here is a simplified representation based on the findings of the structural revision studies. For complete and detailed datasets, refer to the original publications.[1][4]
Visualizations
Logical Workflow for the Structural Revision of this compound
Caption: Workflow of the structural revision of this compound.
Key Reactions in the Total Synthesis
Caption: Key synthetic transformations for the proposed this compound structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Improving the yield of Feigrisolide A from bacterial fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Feigrisolide A from bacterial fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Streptomyces griseus and other Streptomyces species for the production of this compound, a bioactive polyketide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | - Inappropriate fermentation medium composition. - Suboptimal pH or temperature. - Insufficient aeration and agitation. - Strain degradation or contamination. | - Optimize carbon and nitrogen sources (see Media Optimization section). - Adjust pH to the optimal range of 7.0-8.0 and temperature to 28-30°C. - Increase agitation speed and/or aeration rate. - Use a fresh culture from a verified stock and ensure aseptic techniques. |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation. - Inconsistent quality of media components. - Fluctuations in fermentation parameters. | - Standardize inoculum age, size, and growth phase. - Use high-quality, consistent sources for media components. - Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. |
| Foaming in the Fermentor | - High concentration of proteins in the medium (e.g., soybean meal). - Excessive agitation or aeration. | - Add antifoaming agents (e.g., silicone-based) as needed. - Optimize agitation and aeration to minimize shear stress while maintaining sufficient oxygen supply. |
| Slow or No Bacterial Growth | - Nutrient limitation. - Presence of inhibitory substances. - Incorrect inoculum size. | - Ensure all essential nutrients are present in the medium. - Test for inhibitory compounds in the media components. - Optimize the inoculum size; a common starting point is 5-10% (v/v). |
| Product Degradation | - Unstable pH during the fermentation run. - Presence of degradative enzymes. - Extended fermentation time. | - Maintain a stable pH throughout the production phase. - Harvest the culture at the optimal time to minimize product degradation. - Investigate the presence of esterases or other degradative enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal producing organism for this compound?
A1: this compound has been isolated from Streptomyces griseus and marine-derived Streptomyces species. For optimal production, it is recommended to use a high-yielding strain of Streptomyces griseus.
Q2: What are the recommended fermentation conditions for this compound production?
A2: Based on studies of similar polyketides produced by Streptomyces griseus, the following conditions are recommended as a starting point for optimization:
-
Temperature: 28°C[1]
-
pH: 7.6 - 8.0[1]
-
Agitation: 200-250 rpm in shake flasks
-
Aeration: 1-1.5 vvm (volume of air per volume of medium per minute) in a fermentor
Q3: How can I optimize the fermentation medium to increase the yield of this compound?
A3: Medium optimization is crucial for enhancing the production of secondary metabolites like this compound. Key components to optimize include the carbon and nitrogen sources.
-
Carbon Source: Glucose is a commonly used carbon source for Streptomyces fermentation.[1] The optimal concentration should be determined experimentally.
-
Nitrogen Source: Soybean meal is an effective nitrogen source for antibiotic production by Streptomyces griseus.[1] Other complex nitrogen sources like yeast extract, peptone, and casein hydrolysate can also be tested.
Q4: Is precursor feeding a viable strategy to improve this compound yield?
A4: Yes, as this compound is a polyketide, precursor feeding can significantly enhance its production. The biosynthesis of polyketides involves the condensation of small carboxylic acid units. Supplementing the fermentation medium with precursors such as acetate, propionate, or specific amino acids that can be converted into these building blocks may increase the yield.
Q5: How can I monitor the production of this compound during fermentation?
A5: The concentration of this compound in the fermentation broth can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This allows for the determination of the optimal harvest time and the effect of different fermentation parameters on production.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Fructose | 7.8 | 95 |
| Maltose | 9.2 | 110 |
| Soluble Starch | 10.1 | 85 |
| Glycerol | 7.5 | 70 |
This table illustrates that while soluble starch supports higher biomass, glucose leads to a better yield of the secondary metabolite, this compound.
Table 2: Effect of Nitrogen Source on this compound Yield (Hypothetical Data)
| Nitrogen Source (15 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soybean Meal | 9.8 | 150 |
| Yeast Extract | 8.9 | 135 |
| Peptone | 8.2 | 110 |
| Casein Hydrolysate | 8.5 | 125 |
| Ammonium Sulfate | 6.5 | 60 |
This table demonstrates that complex nitrogen sources like soybean meal and yeast extract are superior for this compound production compared to inorganic nitrogen sources.
Experimental Protocols
Media Optimization using One-Factor-at-a-Time (OFAT) Method
Objective: To determine the optimal concentration of a single medium component (e.g., glucose) for maximizing this compound production.
Methodology:
-
Prepare a basal fermentation medium with all components except the one being optimized (e.g., a medium with a standard nitrogen source and other nutrients, but no carbon source).
-
Aliquot the basal medium into a series of fermentation flasks.
-
Add the component being tested (e.g., glucose) to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L).
-
Inoculate each flask with a standardized inoculum of Streptomyces griseus.
-
Incubate the flasks under standard fermentation conditions (e.g., 28°C, 220 rpm) for a predetermined period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth from each flask.
-
Extract this compound from the broth using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using HPLC.
-
Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.
Precursor Feeding Experiment
Objective: To investigate the effect of precursor supplementation on this compound yield.
Methodology:
-
Prepare the optimized fermentation medium in several flasks.
-
Inoculate each flask with a standardized inoculum of Streptomyces griseus.
-
Incubate the flasks under optimal fermentation conditions.
-
After a specific period of growth (e.g., 48 hours, at the onset of the stationary phase), add a sterile solution of the precursor to be tested (e.g., sodium propionate) to the experimental flasks at different concentrations. A control flask with no precursor addition should be maintained.
-
Continue the fermentation for the remainder of the production phase.
-
Harvest the broth at the optimal time and quantify the this compound yield as described above.
-
Compare the yield in the precursor-fed flasks to the control to determine the effect of the precursor.
Visualizations
Caption: Workflow for optimizing this compound fermentation.
Caption: A simplified, illustrative pathway for this compound biosynthesis.
References
Technical Support Center: Overcoming Low Solubility of Feigrisolide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Feigrisolide compounds.
Frequently Asked Questions (FAQs)
Q1: What are Feigrisolide compounds and why is their solubility a concern?
Feigrisolide compounds are a class of macrolide lactones isolated from Streptomyces griseus.[1][2] They have demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral properties.[1][2] Like many macrolides, Feigrisolides are often large, complex molecules with a hydrophobic nature, which can lead to poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental assays and preclinical development, impacting bioavailability and therapeutic efficacy.[3][4]
Q2: I am observing precipitation of my Feigrisolide compound in my aqueous assay buffer. What are the initial steps I should take?
Precipitation is a common issue with poorly soluble compounds. Here are some initial troubleshooting steps:
-
Visual Inspection: Confirm that the precipitation is indeed the Feigrisolide compound.
-
Solvent Pre-dissolution: Ensure the compound is fully dissolved in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.[5]
-
Concentration Check: Your working concentration might be above the compound's solubility limit in the final buffer. Try performing a serial dilution to determine the concentration at which the compound remains in solution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[6][7] If the Feigrisolide compound has acidic or basic moieties, adjusting the pH of your buffer may improve its solubility.
Q3: What are the common strategies to enhance the solubility of Feigrisolide compounds for in vitro studies?
Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like Feigrisolides.[8] These can be broadly categorized as physical and chemical methods:
-
Physical Modifications:
-
Chemical Modifications:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase solubility.[11][12]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3][10][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[6][8]
-
pH Adjustment: As mentioned, altering the pH can improve the solubility of ionizable compounds.[6][7]
-
Troubleshooting Guides
This section provides a more in-depth approach to resolving specific solubility issues you might encounter during your experiments.
Issue 1: Feigrisolide Compound Crashes Out of Solution Upon Dilution into Aqueous Buffer
-
Problem: You have a stock solution of your Feigrisolide compound in an organic solvent (e.g., DMSO), but upon diluting it into your aqueous experimental buffer, a precipitate forms immediately.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation upon dilution.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Problem: You are observing high variability in your experimental data, which you suspect is due to inconsistent solubility of the Feigrisolide compound across different wells or experiments.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Micro-precipitation | Even if not visible, small precipitates can form, leading to inconsistent effective concentrations. Centrifuge your final diluted solutions and use the supernatant for your assay. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips. Consider using low-adhesion plastics or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA). |
| Time-dependent Precipitation | The compound may be initially soluble but precipitates over the course of the experiment. Assess the stability of your formulation over the experimental timeframe. |
| Interaction with Media Components | Components in your cell culture media or assay buffer (e.g., proteins, salts) could be causing the compound to precipitate. Test the solubility of your compound in simpler buffers to identify problematic components. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of a Feigrisolide compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the Feigrisolide compound in 100% DMSO.
-
Preparation of Buffer: Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Analysis: Analyze the plate using a plate reader that can detect light scattering (nephelometry) to identify the concentration at which precipitation occurs. Alternatively, filter or centrifuge the plate and analyze the supernatant for the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.
Protocol 2: Formulation with a Co-solvent
This protocol describes how to use a co-solvent to improve the solubility of a Feigrisolide compound.
-
Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Stock Solution: Prepare a concentrated stock solution of the Feigrisolide compound in the chosen co-solvent.
-
Buffer Preparation: Prepare the aqueous buffer.
-
Formulation: Add the co-solvent stock solution to the aqueous buffer to achieve the desired final concentration of the Feigrisolide compound and the co-solvent. The final concentration of the co-solvent should be kept as low as possible (typically 1-5%) to avoid affecting the biological system.
-
Verification: Visually inspect the final formulation for any signs of precipitation. It is advisable to determine the kinetic solubility in the presence of the co-solvent.
Protocol 3: Formulation with Cyclodextrins
This protocol outlines the use of cyclodextrins to enhance the solubility of a Feigrisolide compound.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and generally biocompatible choice.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer.
-
Complexation:
-
Method A (Slurry Method): Add an excess of the Feigrisolide compound to the cyclodextrin solution. Stir or sonicate the mixture for 24-48 hours to allow for complex formation.
-
Method B (Solvent Evaporation): Dissolve both the Feigrisolide compound and the cyclodextrin in a suitable organic solvent. Evaporate the solvent to form a thin film, then reconstitute the film in the aqueous buffer.
-
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized Feigrisolide compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
Data Presentation
The following tables provide illustrative data on how different solubilization techniques can improve the aqueous solubility of a model poorly soluble compound.
Table 1: Effect of Co-solvents on Apparent Solubility
| Co-solvent | Concentration in Buffer | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0% | 0.5 | 1.0 |
| Ethanol | 1% | 2.1 | 4.2 |
| Ethanol | 5% | 10.5 | 21.0 |
| Propylene Glycol | 1% | 1.8 | 3.6 |
| Propylene Glycol | 5% | 8.9 | 17.8 |
Table 2: Effect of Surfactants on Apparent Solubility
| Surfactant | Concentration in Buffer | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0% | 0.5 | 1.0 |
| Tween 20 | 0.1% | 5.3 | 10.6 |
| Tween 20 | 0.5% | 25.1 | 50.2 |
| Pluronic F-68 | 0.1% | 4.8 | 9.6 |
| Pluronic F-68 | 0.5% | 22.7 | 45.4 |
Table 3: Effect of Cyclodextrins on Apparent Solubility
| Cyclodextrin | Concentration in Buffer | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0% | 0.5 | 1.0 |
| HP-β-CD | 1% | 15.2 | 30.4 |
| HP-β-CD | 5% | 78.9 | 157.8 |
Signaling Pathways and Experimental Workflows
The mechanism of action for Feigrisolides as macrolides generally involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[14][15] The choice of solubilizing agent could potentially interfere with downstream assays. The following diagram illustrates a decision-making process for selecting a suitable solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. japer.in [japer.in]
- 5. reddit.com [reddit.com]
- 6. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Feigrisolide A under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Feigrisolide A under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH stability important?
This compound is a lactone compound isolated from Streptomyces griseus with known antibacterial, cytotoxic, and antiviral activities.[1][2] As a potential therapeutic agent, understanding its stability under different pH conditions is crucial for formulation development, determining appropriate administration routes, and ensuring its efficacy and safety. The pH of physiological environments (e.g., stomach, intestines, blood) and formulation vehicles can significantly impact the chemical integrity of this compound.
Q2: What are the likely degradation pathways for this compound at different pH values?
As a lactone, this compound contains an ester linkage within a cyclic structure. This functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: Under acidic conditions (low pH), the ester carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by water, leading to the opening of the lactone ring.
-
Base-catalyzed hydrolysis (saponification): Under basic conditions (high pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester and leading to ring-opening. This process is generally faster than acid-catalyzed hydrolysis.
Q3: How can I monitor the stability of this compound in my samples?
The stability of this compound can be monitored by quantifying its concentration over time using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective technique.[3][4] It is essential to develop a method that can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in a basic buffer solution.
-
Probable Cause: Base-catalyzed hydrolysis of the lactone ring.
-
Solution:
-
Avoid preparing stock solutions or formulations of this compound in basic buffers (pH > 8) for long-term storage.
-
If a basic pH is required for an experiment, prepare the solution immediately before use and keep it at a low temperature to slow the degradation rate.
-
Consider using a different buffer system with a pH closer to neutral (pH 6-7.5) if the experimental conditions allow.
-
Issue 2: Inconsistent results in stability studies.
-
Probable Cause:
-
Inaccurate pH measurement or control of the buffer solutions.
-
Fluctuations in storage temperature.
-
Contamination of the sample.
-
-
Solution:
-
Calibrate the pH meter before preparing buffers.
-
Ensure precise and consistent temperature control throughout the experiment using calibrated incubators or water baths.
-
Use high-purity solvents and reagents, and handle samples under sterile conditions if microbial degradation is a concern.
-
Issue 3: Appearance of unknown peaks in the HPLC chromatogram during the stability study.
-
Probable Cause: Formation of degradation products.
-
Solution:
-
These new peaks likely represent the hydrolyzed, ring-opened form of this compound or other degradation products.
-
Use Mass Spectrometry (MS) to identify the molecular weights of these new compounds to confirm if they are related to this compound.
-
A well-designed stability-indicating HPLC method should be able to resolve these peaks from the parent compound.
-
Experimental Protocols and Data
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for analytical detection (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound. Quench any ongoing degradation by adding an equal volume of a mobile phase or a suitable quenching agent if necessary.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition.
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound.
Table 1: Percentage of this compound Remaining at 37°C Over 48 Hours
| Time (hours) | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| 0 | 100% | 100% | 100% | 100% |
| 2 | 98.5% | 99.2% | 99.5% | 92.1% |
| 4 | 97.1% | 98.5% | 98.9% | 85.4% |
| 8 | 94.3% | 97.0% | 97.8% | 73.2% |
| 12 | 91.5% | 95.6% | 96.5% | 62.1% |
| 24 | 83.2% | 91.3% | 93.1% | 38.6% |
| 48 | 69.8% | 83.4% | 86.7% | 14.9% |
Table 2: Calculated Half-life (t½) of this compound at Different pH Values at 37°C
| pH | Half-life (t½) in hours | Stability Profile |
| 3.0 | ~75 | Moderately Stable |
| 5.0 | ~180 | Stable |
| 7.4 | ~250 | Most Stable |
| 9.0 | ~18 | Unstable |
Note: The data presented in these tables are for illustrative purposes only and are based on the expected chemical behavior of a lactone.
Visualizations
The following diagrams illustrate the experimental workflow for the pH stability study and a hypothetical signaling pathway that could be inhibited by this compound, given its known biological activities.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 4. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Feigrisolide C Dose-Response for Antifungal Applications: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dose-response of Feigrisolide C for antifungal applications. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate effective and accurate experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow with Feigrisolide C.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Feigrisolide C in culture medium. | Feigrisolide C, like many macrolides, has low aqueous solubility. The concentration of the DMSO stock solution may be too high, leading to precipitation when diluted into the aqueous culture medium. | - Prepare a higher concentration stock solution of Feigrisolide C in 100% DMSO. - When preparing working solutions, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the fungal cells (typically ≤ 1%).[1][2] - Perform serial dilutions of the stock solution in DMSO before adding to the culture medium to maintain a consistent final DMSO concentration across all tested concentrations of Feigrisolide C.[3] - After adding the Feigrisolide C solution to the medium, vortex or mix thoroughly to ensure even dispersion. |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | - Inoculum size variability. - Incomplete dissolution or uneven distribution of Feigrisolide C. - Degradation of Feigrisolide C during the experiment. | - Standardize the fungal inoculum preparation to ensure a consistent cell density in each experiment. - Visually inspect the wells of the microtiter plate for any signs of precipitation after adding Feigrisolide C. - Prepare fresh solutions of Feigrisolide C for each experiment to minimize potential degradation. |
| No antifungal activity observed, even at high concentrations. | - The test fungus may be intrinsically resistant to Feigrisolide C. - The concentration range tested is too low. - Feigrisolide C has degraded. | - Include a known susceptible fungal strain as a positive control to verify the bioactivity of the Feigrisolide C stock. - Expand the concentration range of Feigrisolide C tested. - Verify the purity and integrity of the Feigrisolide C sample. |
| Contamination of cultures. | - Non-sterile handling techniques. - Contaminated reagents or media. | - Adhere to strict aseptic techniques throughout the experimental process. - Use sterile, high-quality reagents and culture media. - Include a negative control (medium only) to monitor for contamination. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Feigrisolide C?
Feigrisolide C is a macrolide and is expected to have low water solubility.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1]
2. What is a typical starting concentration range for MIC testing with Feigrisolide C?
Based on the activity of similar macrolide compounds, a starting concentration range of 0.1 to 100 µg/mL is recommended for initial screening against various fungi.[5][6]
3. How should I store my Feigrisolide C stock solution?
For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C to minimize degradation. For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.
4. The edges of my inhibition zones in a disk diffusion assay are fuzzy. What could be the cause?
Fuzzy inhibition zones can be due to several factors, including the swarming motility of the test fungus, the presence of resistant subpopulations, or the partial degradation of Feigrisolide C on the disk. Broth microdilution is a more quantitative method for determining antifungal susceptibility.
5. Could the pH of the culture medium affect the activity of Feigrisolide C?
The stability and activity of lactone-containing compounds can be pH-dependent.[7] It is recommended to use a buffered culture medium, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the experiment.
Data Presentation
The following table summarizes the antifungal activity of various macrolides against common fungal pathogens, providing a reference for expected MIC ranges.
| Macrolide Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Berkeleylactone A | Candida albicans | 1 - 2 | [6][8][9] |
| Berkeleylactone A | Candida glabrata | 1 - 2 | [6][8][9] |
| Amphidinolide Q | Candida albicans | 16 - 32 | [5] |
| Amphidinolide Q | Trichophyton mentagrophytes | 16 - 32 | [5] |
| Venturicidin A | Pyricularia oryzae | 0.11 | [10] |
| Venturicidin B | Pyricularia oryzae | 0.15 | [10] |
| Azalomycin F analogs | Candida albicans | 1.56 - 6.25 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for antifungal susceptibility testing of natural products.
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved. b. For yeasts, suspend several colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. For molds, cover the surface of the agar with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the supernatant to the desired conidial concentration. d. Dilute the standardized fungal suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the final inoculum size specified by CLSI guidelines.
2. Preparation of Feigrisolide C Dilutions: a. Prepare a stock solution of Feigrisolide C in 100% DMSO at a concentration of 10 mg/mL. b. Perform serial twofold dilutions of the Feigrisolide C stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired final concentration range.
3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the Feigrisolide C dilutions. b. Include a positive control (fungal inoculum without Feigrisolide C) and a negative control (broth medium only). c. Incubate the plate at the optimal temperature for the specific fungus for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of Feigrisolide C that causes a significant inhibition of fungal growth compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Visualizations
Signaling Pathway Diagram
References
- 1. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Identification and Antifungal Susceptibility of Fusarium spp. Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 4. Clinical pharmacokinetic properties of the macrolide antibiotics. Effects of age and various pathophysiological states (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Feigrisolide Synthesis - Evans Aldol Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Feigrisolide, focusing specifically on the critical Evans aldol reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and diastereoselectivity for the Evans aldol reaction in the Feigrisolide synthesis?
A1: In the total synthesis of the proposed structure of Feigrisolide A, the Evans aldol reaction is a key step for establishing the desired stereochemistry.[1] While the specific yield and diastereomeric ratio for the Feigrisolide synthesis may vary based on experimental conditions, Evans aldol reactions are generally known for their high stereocontrol, often achieving diastereomeric ratios well in excess of 20:1.[2] The "Evans-syn" protocol, which utilizes a boron triflate, is particularly effective for forming syn-aldol products with exceptional stereoselectivity.[3]
Q2: Which chiral auxiliary is typically used in the Evans aldol step for Feigrisolide synthesis?
A2: The synthesis of natural products, including Feigrisolide, commonly employs commercially available oxazolidinone chiral auxiliaries derived from amino acids like valine and phenylalanine.[3] These auxiliaries are instrumental in directing the stereochemical outcome of the aldol addition.
Q3: What is the role of the boron triflate (Bu₂BOTf) and the amine base in this reaction?
A3: Dibutylboron triflate (Bu₂BOTf) acts as a Lewis acid to form a boron enolate. The use of a hindered amine base, such as diisopropylethylamine (DIPEA), facilitates the deprotonation of the N-acyloxazolidinone to generate the (Z)-enolate. This specific enolate geometry is crucial for achieving high syn-diastereoselectivity in the subsequent reaction with the aldehyde, proceeding through a Zimmerman-Traxler transition state.[3][4]
Q4: How can the chiral auxiliary be removed after the aldol reaction?
A4: Following the Evans aldol reaction, the chiral auxiliary can be cleaved using various methods. A common and mild procedure involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), which yields the corresponding carboxylic acid without epimerization at the α-carbon.[5] Other methods include reduction with agents like lithium borohydride (LiBH₄) to afford the corresponding alcohol.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete enolate formation: Insufficient base, low quality base, or reaction temperature too high. | Use a freshly opened bottle of a hindered amine base (e.g., DIPEA). Ensure the reaction is carried out at the recommended low temperatures (-78 °C to 0 °C) to ensure complete enolate formation. |
| Decomposition of the aldehyde: The aldehyde starting material may be unstable under the reaction conditions. | Use freshly distilled or purified aldehyde. Add the aldehyde slowly to the reaction mixture at low temperature. | |
| Poor quality reagents: Degradation of the boron triflate or solvent impurities. | Use freshly distilled and anhydrous solvents. Use a fresh bottle of dibutylboron triflate or titrate to determine its concentration. | |
| Low Diastereoselectivity | Incorrect enolate geometry: Formation of the (E)-enolate instead of the desired (Z)-enolate. | Ensure the use of a boron Lewis acid like Bu₂BOTf, which is known to favor the formation of the (Z)-enolate. The choice of amine base can also influence selectivity. |
| Reaction temperature too high: Higher temperatures can lead to a less ordered transition state, reducing diastereoselectivity. | Maintain strict temperature control throughout the reaction, especially during the addition of the aldehyde and the subsequent stirring period. | |
| Epimerization of the product: The product may be sensitive to the work-up conditions. | Use a mild work-up procedure. Avoid strongly acidic or basic conditions during extraction and purification. | |
| Formation of Side Products | Self-aldol of the aldehyde: If the aldehyde is prone to self-condensation. | Add the aldehyde slowly to the pre-formed boron enolate at low temperature to maintain a low concentration of the free aldehyde. |
| Retro-aldol reaction: The aldol adduct may revert to starting materials under certain conditions. | Ensure a mild work-up and purification process. Avoid prolonged exposure to heat or harsh pH conditions. | |
| Difficulty in Product Purification | Close Rf values of diastereomers: The desired and undesired diastereomers may be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. Sometimes, derivatization of the hydroxyl group can aid in separation. Recrystallization of the product can also be an effective purification method.[6] |
| Presence of unreacted starting materials: Incomplete reaction can complicate purification. | Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary. |
Experimental Protocols
The following is a general procedure for the Evans aldol reaction, which should be adapted based on the specific substrates used in the Feigrisolide synthesis as detailed in the primary literature.
Materials:
-
N-acyloxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Aldehyde precursor for Feigrisolide
-
Anhydrous methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, dissolve the N-acyloxazolidinone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.2 eq), either neat or as a solution in DCM.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by the addition of methanol, followed by the slow and careful addition of a 1:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Dilute the mixture with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired syn-aldol adduct.[4]
Visualizations
Caption: Experimental workflow for the Evans aldol reaction.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Troubleshooting decision tree for the Evans aldol reaction.
References
- 1. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Ambiguities in Feigrisolide A NMR Spectral Data
For immediate attention: Researchers analyzing what is believed to be Feigrisolide A should be aware that the originally published structure has been revised. This guide addresses the historical ambiguity and provides data for the correct structure, now identified as (-)-nonactic acid.
Frequently Asked Questions (FAQs)
Q1: My 1H and 13C NMR data for what I isolated as this compound does not match the data in the original publication. What is the issue?
Q2: What is the correct structure of this compound?
A2: The correct structure of this compound is that of (-)-nonactic acid.[1][2][3]
Q3: Where can I find the correct 1H and 13C NMR data for this compound ((-)-nonactic acid)?
A3: The following tables summarize the 1H and 13C NMR spectral data for precursors of nonactic acid, which are structurally very similar and provide a strong reference for the correct structure. The data was recorded in methanol-d4.[1]
Troubleshooting Common NMR Ambiguities for (-)-Nonactic Acid
This section provides guidance on resolving common issues encountered during the structural elucidation of (-)-nonactic acid using NMR spectroscopy.
Issue 1: Overlapping signals in the 1H NMR spectrum, particularly in the aliphatic region.
Solution:
Overlapping proton signals are common in molecules with multiple methylene and methine groups in similar electronic environments. To resolve these ambiguities, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify proton-proton coupling networks. This will allow you to trace the connectivity of the carbon backbone. For example, the correlation between the methyl protons and their adjacent methine proton can be clearly established.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon. This is crucial for assigning the 13C chemical shifts based on the less congested 1H spectrum.
-
TOCSY (Total Correlation Spectroscopy): If there are isolated spin systems, a TOCSY experiment can help to identify all the protons within that system, even if they are not directly coupled.
Issue 2: Difficulty in assigning quaternary carbons.
Solution:
Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or COSY spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the primary tool for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons will show HMBC correlations to the adjacent quaternary carbons, allowing for their unambiguous assignment.
Issue 3: Confirming the relative stereochemistry.
Solution:
Determining the relative stereochemistry of the chiral centers in (-)-nonactic acid is critical.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are in close proximity, typically within 5 Å. By analyzing the NOE/ROE cross-peaks, you can deduce the relative orientation of substituents on the stereocenters. For example, a strong NOE between a methyl group and a methine proton on a neighboring stereocenter can indicate their syn relationship.
Data Presentation
Table 1: 1H and 13C NMR Data of Nonactic Acid Precursor (Compound 3) in Methanol-d4 [1]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 173.0, s | |
| 2 | 130.5, s | |
| 3 | 144.3, d | 6.72 (tq, 7.5, 1.5) |
| 4 | 33.1, t | 2.22 (q, 7.5) |
| 5 | 36.4, t | 1.63 (m) |
| 6 | 68.3, d | 4.04 (m) |
| 7 | 42.1, t | 1.70 (m) |
| 8 | 134.1, s | |
| 9 | 23.3, q | 2.17 (s) |
| 10 | - | |
| 11 | 12.9, q | 1.82 (br s) |
Note: Data is for a precursor and may show slight variations from (-)-nonactic acid, particularly around the carboxylic acid terminus.
Experimental Protocols
The following are generalized protocols for the key NMR experiments used in the structural elucidation of (-)-nonactic acid. Spectrometer parameters should be optimized for the specific instrument and sample concentration.
1. 1H NMR
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl3 or Methanol-d4.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16.
-
2. 13C NMR
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: CDCl3 or Methanol-d4.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
3. 2D COSY
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Acquisition Parameters:
-
Acquire data in both F1 and F2 dimensions with sufficient resolution to resolve couplings.
-
Typically 2048 data points in F2 and 256-512 increments in F1.
-
4. 2D HSQC
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters:
-
Set spectral widths to cover the full 1H and 13C chemical shift ranges.
-
Optimize for an average one-bond 1JCH coupling constant of ~145 Hz.
-
5. 2D HMBC
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Optimize the long-range coupling delay (D6) for an average nJCH of 8-10 Hz.
-
6. 2D NOESY/ROESY
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
-
Acquisition Parameters:
-
Use a mixing time (D8) appropriate for the molecular size. For a molecule of this size, 200-500 ms is a good starting point.
-
Visualizations
Caption: Workflow illustrating the process of structural revision for this compound.
Caption: Experimental workflow for the complete NMR-based structure elucidation of (-)-nonactic acid.
References
Technical Support Center: Refining the Purification Protocol for Feigrisolide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Feigrisolide analogs. Feigrisolides are polyketide lactones isolated from Streptomyces griseus, with several known analogs including Feigrisolide A, B, C, and D, which exist as hepta-lactones and 16-membered macrodiolides.[1] The separation of these closely related analogs can be challenging.
Experimental Workflow for Feigrisolide Analog Purification
The general workflow for isolating and purifying Feigrisolide analogs from a Streptomyces griseus culture is outlined below. This process involves extraction from the fermentation broth followed by a multi-step chromatographic purification.
Caption: A general experimental workflow for the extraction and purification of Feigrisolide analogs.
Frequently Asked Questions (FAQs)
Q1: What are Feigrisolides and why is their purification important?
A1: Feigrisolides are a class of polyketide natural products, specifically lactones, isolated from the bacterium Streptomyces griseus.[1] There are several known analogs, such as Feigrisolides A, B, C, and D, which have different chemical structures (hepta-lactones or macrodiolides) and exhibit various biological activities, including antibacterial properties.[1] Purifying individual analogs is crucial for accurate structure elucidation, understanding their specific biological functions, and for further drug development studies.
Q2: What are the main challenges in separating Feigrisolide analogs?
A2: Feigrisolide analogs are often diastereomers or structurally very similar compounds. The primary challenge in their purification is achieving adequate resolution between these closely related molecules. This often requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution.
Q3: What type of chromatography is most effective for separating Feigrisolide analogs?
A3: A multi-step chromatographic approach is typically most effective. An initial fractionation of the crude extract is often performed using normal-phase column chromatography with a silica gel stationary phase. This is followed by a higher resolution technique like preparative High-Performance Liquid Chromatography (HPLC) to separate the individual analogs. Both normal-phase and reversed-phase HPLC can be explored for the final purification step.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of compounds during column chromatography and for identifying fractions containing the compounds of interest. For HPLC, a UV detector is commonly used. It is also beneficial to have a bioassay to test the biological activity of the fractions, which can help in tracking the desired analogs throughout the purification process.
Troubleshooting Guide for Preparative HPLC Separation of Feigrisolide Analogs
This guide addresses common issues encountered during the preparative HPLC purification of Feigrisolide analogs.
| Problem | Possible Cause | Recommended Solution |
| Poor or No Separation of Analogs | Inappropriate Stationary Phase: The selectivity of the column is not suitable for separating the closely related Feigrisolide analogs. | Screen different stationary phases: If using reversed-phase, try C18, C8, and Phenyl columns. For normal-phase, silica or diol-bonded phases could be effective. Chiral stationary phases can also be explored for separating diastereomers. |
| Suboptimal Mobile Phase: The solvent system does not provide sufficient differential partitioning of the analogs. | Optimize the mobile phase: For reversed-phase, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component (e.g., water with or without a buffer). For normal-phase, test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). | |
| Inadequate Gradient Profile: The elution gradient is too steep, causing co-elution, or too shallow, leading to excessive peak broadening. | Refine the gradient: Start with a shallow gradient to maximize separation. If peaks are too broad, a steeper gradient can be employed. Consider using a segmented gradient to improve resolution in the region where the analogs elute. | |
| Peak Tailing | Column Overload: Injecting too much sample can lead to non-ideal peak shapes. | Reduce the sample load: Perform a loading study to determine the maximum amount of crude or semi-purified extract that can be injected without compromising peak shape. |
| Secondary Interactions: Silanol groups on silica-based columns can interact with polar functional groups on the Feigrisolide molecules. | Use an end-capped column: High-quality, end-capped columns have fewer free silanol groups. Add a mobile phase modifier: For reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress silanol interactions. For normal-phase, adding a small amount of a polar solvent like methanol can help. | |
| Column Contamination: Buildup of impurities on the column can affect peak shape. | Implement a column cleaning protocol: Regularly flush the column with strong solvents to remove strongly retained compounds. | |
| Low Recovery of Purified Analogs | Compound Precipitation: The isolated compound may not be soluble in the collected fraction. | Check the solubility of the purified compounds: If solubility is an issue, consider collecting fractions into a solvent in which the compound is more soluble. |
| Degradation on the Column: The compounds may be unstable under the chromatographic conditions. | Assess compound stability: Analyze the collected fractions for degradation products. If degradation is observed, consider using a different stationary phase or adjusting the mobile phase pH. | |
| Adsorption to System Components: The compounds may adsorb to tubing or other parts of the HPLC system. | Passivate the system: Flushing the system with a solution that can block active sites, such as a high concentration of a competing compound, may help. |
Experimental Protocols
General Protocol for Extraction of Feigrisolides
-
Fermentation: Culture Streptomyces griseus in a suitable production medium.
-
Harvesting: After the desired fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the supernatant and/or the mycelial cake with an organic solvent such as ethyl acetate. This is typically done multiple times to ensure complete extraction.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
General Protocol for Preparative HPLC Purification
This is a template protocol and requires optimization for the specific Feigrisolide analogs.
| Parameter | Reversed-Phase HPLC (Example) | Normal-Phase HPLC (Example) |
| Column | C18, 5 µm, 250 x 10 mm | Silica, 5 µm, 250 x 10 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Hexane |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ethyl Acetate |
| Gradient | 30-70% B over 40 minutes | 10-50% B over 30 minutes |
| Flow Rate | 4.0 mL/min | 3.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on concentration and loading capacity) | 1-5 mL (depending on concentration and loading capacity) |
Note: The optimal conditions for separating Feigrisolide analogs must be determined empirically by screening different columns and mobile phase systems.
Putative Biosynthetic Relationship of Feigrisolide Precursors
The biosynthesis of polyketides like Feigrisolides involves a complex enzymatic assembly line. The separation of analogs can be challenging due to their shared biosynthetic origins, leading to structurally similar molecules. The diagram below illustrates a simplified, hypothetical relationship between biosynthetic precursors and the resulting diversity of analogs.
Caption: Hypothetical relationship of precursors and the generation of Feigrisolide analogs.
References
Validation & Comparative
The Case of Mistaken Identity: Feigrisolide A is (-)-Nonactic Acid
A crucial structural revision has revealed that the natural product initially identified as Feigrisolide A is, in fact, the known compound (-)-nonactic acid. This finding, supported by total synthesis and spectroscopic analysis, recontextualizes the biological activities previously attributed to this compound as those of (-)-nonactic acid. This guide provides a detailed comparison of the initially proposed, and incorrect, structure of this compound with the correct structure of (-)-nonactic acid, along with a summary of its biological activities and relevant experimental protocols.
Structural Elucidation: A Tale of Two Molecules
The key structural difference lies in the core ring system. The erroneously proposed structure of this compound featured a five-membered lactone (γ-lactone) ring. In contrast, the correct structure, (-)-nonactic acid, possesses a substituted tetrahydrofuran ring. This fundamental difference in the heterocyclic core has significant implications for the molecule's three-dimensional shape and its biological properties.
Physicochemical and Biological Profile of (-)-Nonactic Acid
With the structural identity clarified, the biological activities previously reported for this compound can now be correctly attributed to (-)-nonactic acid. (-)-Nonactic acid and its derivatives are known to exhibit a range of biological effects, including antibacterial, insecticidal, acaricidal, and cytotoxic activities.[3][4]
| Property | Description |
| Molecular Formula | C₁₀H₁₈O₄[5] |
| Molecular Weight | 202.25 g/mol [5] |
| Appearance | Colorless oil |
| Biological Source | Streptomyces griseus and other Streptomyces species.[6] |
| Key Biological Activities | Antibacterial, insecticidal, acaricidal, and cytotoxic.[3][4] |
Table 1. Physicochemical and Biological Properties of (-)-Nonactic Acid.
Experimental Data
While extensive quantitative data for the biological activities of (-)-nonactic acid as a standalone compound is limited in publicly available literature, its role as a crucial precursor to the well-studied ionophore nonactin provides significant context. The biological activity of nonactin is directly dependent on the presence of both (+) and (-) enantiomers of nonactic acid.[2]
Experimental Protocols
Isolation of (-)-Nonactic Acid from Streptomyces griseus
The following is a general protocol for the isolation of nonactic acid from the fermentation broth of Streptomyces griseus. Optimization may be required for specific strains and culture conditions.
-
Fermentation: Culture Streptomyces griseus in a suitable liquid medium (e.g., yeast extract-malt extract broth) with shaking at 28-30°C for 5-7 days.[7]
-
Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. The mycelium can also be extracted with acetone or methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent and heating).
-
Further Purification: Combine fractions containing (-)-nonactic acid and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Verification: Confirm the identity and purity of the isolated (-)-nonactic acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with published values.
Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[8][9]
-
Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate test broth.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of (-)-nonactic acid in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity Testing
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (-)-nonactic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Biosynthesis of (-)-Nonactic Acid
The biosynthesis of nonactic acid is a fascinating process involving a polyketide synthase (PKS) pathway. A unique feature of nonactin biosynthesis is the presence of two parallel, mirror-image pathways that produce both the (+) and (-) enantiomers of nonactic acid from achiral precursors.[2][11][12] These enantiomers are then assembled in an alternating fashion to form the macrotetrolide nonactin.
Conclusion
The structural revision of this compound to (-)-nonactic acid is a significant clarification in the field of natural products chemistry. It highlights the importance of rigorous structural confirmation through synthesis and advanced spectroscopic techniques. All previously reported biological data for this compound should now be attributed to (-)-nonactic acid, a molecule with a range of known biological activities and a key role in the biosynthesis of the ionophore nonactin. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the corrected structural information, biological context, and essential experimental protocols.
References
- 1. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Nonactic acid | C10H18O4 | CID 12313435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. umimpact.umt.edu [umimpact.umt.edu]
- 12. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Feigrisolides A, B, C, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Feigrisolides A, B, C, and D, a family of lactone compounds isolated from Streptomyces species. While research has unveiled a range of biological effects for these compounds, from antibacterial to enzyme inhibition, the available data is not yet comprehensive for all members of the family. This document summarizes the existing quantitative and qualitative data to facilitate further research and development.
Summary of Biological Activities
The following table encapsulates the known biological activities of Feigrisolides A, B, C, and D. It is important to note that direct comparative studies with standardized assays across all four compounds are limited in the publicly available literature.
| Biological Activity | Feigrisolide A | Feigrisolide B | Feigrisolide C | Feigrisolide D |
| Cytotoxicity | IC₅₀: 20 µg/mL (Ehrlich carcinoma) IC₅₀: 30 µg/mL (Sea urchin eggs) | IC₅₀: 3 µg/mL & 17.4 µg/mL (Ehrlich carcinoma)[1] IC₅₀: 1 µg/mL (Sea urchin eggs)[1] | Medium cytotoxic activity reported, but no quantitative data found. | No data found. |
| Antibacterial Activity | No quantitative data found. | Strong activity reported. MIC₅₀: 9 mM vs. Listeria monocytogenes & Staphylococcus aureus. | No quantitative data found. | No quantitative data found. |
| Antiviral Activity | No data found. | Medium activity reported against Coxsackie virus B3. | Moderate activity reported against Coxsackie virus B3. | No data found. |
| Antifungal Activity | No data found. | No data found. | 68.1 ± 1.0% mycelial growth inhibition of Magnaporthe oryzae Triticum at 2 µ g/disk . | No data found. |
| Enzyme Inhibition | Medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD). | Not reported as an inhibitor of 3α-HSD. | Medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD). | Medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD). |
Detailed Biological Activities
Cytotoxic Activity
Feigrisolide B has demonstrated the most potent cytotoxic effects among the studied analogues, with reported IC₅₀ values as low as 3 µg/mL against Ehrlich carcinoma cells.[1] this compound also exhibits cytotoxicity against this cell line, though at a higher concentration.[1] The cytotoxic activity of Feigrisolide B extends to the developmental stages of marine invertebrates, indicating a potential for broad biological impact.[1]
Antimicrobial Activity
Initial reports highlighted Feigrisolide B as having strong antibacterial properties.[2][3] Subsequent studies provided a minimum inhibitory concentration (MIC₅₀) of 9 mM against Listeria monocytogenes and Staphylococcus aureus. Further comprehensive screening against a wider panel of bacterial and fungal pathogens is required to fully characterize the antimicrobial spectrum of all Feigrisolide analogues.
Antiviral Activity
Both Feigrisolide B and C have been reported to possess moderate to medium activity against Coxsackie virus B3.[2][3] However, specific IC₅₀ values from these initial screenings are not available in the reviewed literature, precluding a direct quantitative comparison.
Antifungal Activity
Feigrisolide C has been investigated for its potential as an agricultural antifungal agent. It has shown significant inhibition of mycelial growth of Magnaporthe oryzae Triticum, the causative agent of wheat blast disease. This suggests a potential application for Feigrisolide C in crop protection.
Enzyme Inhibition
Feigrisolides A, C, and D have been identified as medium inhibitors of 3α-hydroxysteroid-dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.[2][3] The specific inhibitory concentrations (IC₅₀) for this activity have not been reported, which is a critical gap in understanding their potential as modulators of steroid signaling.
Experimental Methodologies
The following sections describe generalized protocols for the types of biological assays mentioned in the literature for the Feigrisolides. It is important to note that the specific, detailed protocols from the original research articles were not accessible for this review.
Cytotoxicity Assay (MTT Assay)
-
Cell Preparation: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the Feigrisolide compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The Feigrisolide compounds are serially diluted in the broth within a 96-well microplate.
-
Inoculation: The bacterial inoculum is added to each well containing the compound dilutions.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: A monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the Feigrisolide compounds.
-
Plaque Formation: The plates are incubated for a period sufficient for viral plaques to develop.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to an untreated virus control, and the IC₅₀ is determined.
3α-Hydroxysteroid-Dehydrogenase (3α-HSD) Inhibition Assay
-
Enzyme Reaction Setup: The assay is typically performed in a microplate format containing the 3α-HSD enzyme, its substrate (e.g., a steroid), and the cofactor (e.g., NADPH).
-
Inhibitor Addition: Various concentrations of the Feigrisolide compounds are added to the reaction mixture.
-
Reaction Initiation and Monitoring: The reaction is initiated and the change in absorbance or fluorescence due to the consumption of NADPH is monitored over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC₅₀ value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The current body of literature on Feigrisolides A, B, C, and D does not describe the modulation of specific intracellular signaling pathways. Their biological activities appear to stem from direct interactions, such as enzyme inhibition or general cytotoxicity. Therefore, a diagram illustrating a specific signaling cascade is not applicable at this time.
Instead, the following diagram illustrates a generalized workflow for the discovery and initial biological characterization of natural products like the Feigrisolides.
Conclusion and Future Directions
The Feigrisolides represent a family of natural products with a diverse range of biological activities. Feigrisolide B, in particular, has demonstrated notable cytotoxic and antibacterial potential. Feigrisolide C's antifungal properties warrant further investigation for agricultural applications. The 3α-HSD inhibitory activity of Feigrisolides A, C, and D suggests a potential role in modulating steroid hormone pathways, which could be relevant for various therapeutic areas.
However, significant gaps in the data remain. To fully assess the therapeutic and biotechnological potential of the Feigrisolides, future research should focus on:
-
Comprehensive and Standardized Screening: Conducting head-to-head comparisons of all four Feigrisolides in a broad range of standardized biological assays.
-
Quantitative Analysis: Determining the IC₅₀ or MIC values for all observed biological activities to allow for robust structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed cytotoxic, antimicrobial, and enzyme-inhibitory effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in relevant animal models to assess their in vivo efficacy and safety profiles.
By addressing these knowledge gaps, the scientific community can better understand the potential of the Feigrisolide family as lead compounds for drug discovery and other biotechnological applications.
References
Feigrisolide C vs. Bonactin: A Comparative Study on Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective antifungal agents is a critical endeavor in the face of emerging fungal resistance and the limited arsenal of available treatments. This guide provides a detailed comparative analysis of two promising natural secondary metabolites, Feigrisolide C and Bonactin, both of which have demonstrated significant antifungal properties. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the potential of these compounds as leads for new antifungal therapies.
I. Overview of Antifungal Activity
Feigrisolide C and Bonactin, both derived from marine Streptomyces species, have shown remarkable inhibitory effects against the wheat blast fungus, Magnaporthe oryzae Triticum (MoT).[1][2][3][4] Experimental evidence indicates that while both compounds are effective, Bonactin exhibits a stronger inhibitory effect on mycelial growth at lower concentrations.[1][2][3]
II. Quantitative Comparison of Antifungal Efficacy
The following tables summarize the key quantitative data from in vitro studies comparing the antifungal efficacy of Feigrisolide C and Bonactin against Magnaporthe oryzae Triticum isolate BTJP 4(5).
Table 1: Minimum Inhibitory Concentration (MIC) and Mycelial Growth Suppression
| Compound | Minimum Suppressive Concentration (µ g/disk ) | Mycelial Growth Suppression at MSC (%) |
| Bonactin | 0.005[1][2][3] | 9.81 ± 1.3[1] |
| Feigrisolide C | 0.025[1][2][3] | 13.3 ± 0.8[1] |
Table 2: Dose-Dependent Inhibition of Mycelial Growth
| Concentration (µ g/disk ) | Bonactin Inhibition (%) | Feigrisolide C Inhibition (%) |
| 1.0 | 58.6 ± 1.3[1] | 54.2 ± 1.0[1] |
| 1.5 | 65.4 ± 1.0[1] | 63.4 ± 1.3[1] |
| 2.0 | 70.8 ± 0.8[1] | 68.1 ± 1.0[1] |
Table 3: Effects on Conidia Germination and Development at 0.5 µg/mL
| Compound | Conidia Germination Rate (6h) (%) | Normal Germ Tubes (12h) (%) | Abnormally Long Branched Germ Tubes (12h) (%) | Normal Appressoria (24h) (%) | Atypical Appressoria (24h) (%) |
| Bonactin | 79.1 ± 0.6[1] | 12.7 ± 0.4[1] | 66.5 ± 0.5[1] | 9.5 ± 0.2[1] | 60.1 ± 0.3[1] |
| Feigrisolide C | Reduced germination and abnormal development[1] | - | - | - | - |
III. Experimental Protocols
The data presented above were obtained through the following key experimental methodologies:
A. Mycelial Growth Inhibition Assay (Disk Diffusion Method)
This assay was performed to determine the minimum inhibitory concentration (MIC) and the dose-dependent inhibitory effects of the compounds.
Caption: Workflow for the Mycelial Growth Inhibition Assay.
B. Conidial Germination Assay
This assay was conducted to observe the effects of the compounds on the germination and morphological development of fungal conidia.
Caption: Workflow for the Conidial Germination Assay.
IV. Proposed Mechanism of Action
While the precise molecular targets of Feigrisolide C and Bonactin have not been fully elucidated, preliminary findings suggest a potential mechanism of action involving the disruption of mitochondrial function.[1] It is hypothesized that these compounds may stimulate ATPase activities within the mitochondria or cause an imbalance in cellular cation translocation.[1] This disruption in mitochondrial function would lead to impaired hyphal development and inhibit conidia germination.
Caption: Proposed Mechanism of Action of Feigrisolide C and Bonactin.
V. In Vivo Efficacy
Field experiments have demonstrated that the application of both Bonactin and Feigrisolide C can significantly protect wheat from blast disease and increase grain yield compared to untreated controls.[1][2][3][4] This indicates that the potent in vitro antifungal activity of these compounds translates to effective disease control in a relevant agricultural setting.
VI. Conclusion
Both Feigrisolide C and Bonactin are promising natural compounds with significant antifungal efficacy against Magnaporthe oryzae Triticum. The available data suggests that Bonactin is a more potent inhibitor of mycelial growth in vitro, with a lower minimum inhibitory concentration. The proposed mechanism of action, targeting mitochondrial function, presents a potentially valuable target for antifungal drug development. Further research is warranted to fully elucidate the molecular mechanisms of these compounds and to evaluate their broader spectrum of activity against other fungal pathogens. The in vivo data strongly supports their potential as lead compounds for the development of new biopesticides for the management of wheat blast and potentially other fungal diseases.
References
- 1. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease | Semantic Scholar [semanticscholar.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Feigrisolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative look at the bioactivity of Feigrisolide, a group of natural lactone compounds with emerging anti-cancer potential. While comprehensive quantitative data across multiple cell lines remains an area of active investigation, this document summarizes the currently available information, provides detailed experimental protocols for its assessment, and explores potential signaling pathways involved in its mechanism of action.
Quantitative Bioactivity Data
Feigrisolides are a class of compounds isolated from Streptomyces griseus, with several members including Feigrisolide A, B, C, and D.[1] To date, published data on the specific cytotoxic activity of each Feigrisolide across a wide range of cancer cell lines is limited. However, existing research provides a foundational understanding of their potential.
Feigrisolide B has demonstrated the most significant bioactivity among the currently studied analogues. It exhibits strong antibacterial properties and moderate cytotoxic and antiviral activities.[1] The table below summarizes the available quantitative data on the cytotoxic effects of Feigrisolide B.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Feigrisolide B | Ehrlich Carcinoma | Mouse Ascites Carcinoma | 17.4 µg/mL | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Further research is necessary to establish a comprehensive profile of the IC50 values for all Feigrisolide variants against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer), as well as in non-cancerous cell lines to assess selectivity.
Experimental Protocols
To facilitate further research and cross-validation of Feigrisolide's bioactivity, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Feigrisolide on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the Feigrisolide compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Feigrisolide compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the Feigrisolide compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis
The precise molecular mechanisms underlying Feigrisolide's cytotoxic effects are not yet fully elucidated. Based on the induction of apoptosis, the following signaling pathways are proposed as key areas for investigation.
Apoptosis Pathway
Feigrisolide B has been reported to induce apoptosis.[2] A common mechanism for apoptosis induction in cancer cells involves the activation of caspases and the regulation by the Bcl-2 family of proteins. Future studies should investigate the effect of Feigrisolides on key apoptotic markers.
Figure 1: Proposed apoptotic pathway for Feigrisolide investigation.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][4] While there is currently no direct evidence linking Feigrisolides to the mTOR pathway, its fundamental role in cancer cell biology makes it a plausible target for investigation.
Figure 2: Simplified overview of the mTOR signaling pathway.
Experimental Workflow for Cross-Validation
A systematic approach is crucial for the cross-validation of Feigrisolide's bioactivity in different cell lines. The following workflow diagram outlines the key steps.
Figure 3: Experimental workflow for Feigrisolide bioactivity cross-validation.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Feigrisolide C and Nativo® WG75: Efficacy and Mode of Action
For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a continuous endeavor. This guide provides a detailed comparison of Feigrisolide C, a naturally derived macrolide, and Nativo® WG75, a widely used commercial fungicide, offering insights into their efficacy against key plant pathogens and their respective modes of action.
Executive Summary
This guide presents a comparative analysis of the antifungal properties of Feigrisolide C and the commercial fungicide Nativo® WG75. While Nativo® WG75 demonstrates broad-spectrum efficacy against a wide range of fungal pathogens, current research on Feigrisolide C primarily highlights its potent activity against the wheat blast fungus, Magnaporthe oryzae Triticum. The distinct modes of action of these two compounds—inhibition of protein synthesis for Feigrisolide C versus a dual inhibition of mitochondrial respiration and ergosterol biosynthesis for Nativo® WG75—position them as subjects of interest for integrated pest management strategies and the development of new antifungal solutions.
Overview of Compounds
Feigrisolide C is a 16-membered macrodiolide, a type of polyketide, isolated from the marine bacterium Streptomyces griseus[1][2][3]. As a member of the macrolide class of antibiotics, its mechanism of action is generally associated with the inhibition of protein synthesis[4].
Nativo® WG75 is a commercial water-dispersible granule fungicide developed by Bayer CropScience[5][6]. It is a combination product containing two active ingredients: Trifloxystrobin (25%) and Tebuconazole (50%)[5][7]. This dual-active formulation provides a broader spectrum of activity and a dual mode of action, making it effective against a wide range of fungal diseases in various crops[5][8][9].
Comparative Efficacy
A direct comparative study has demonstrated the in vitro efficacy of both Feigrisolide C and Nativo® WG75 against the wheat blast pathogen, Magnaporthe oryzae Triticum[10].
Table 1: In Vitro Mycelial Growth Inhibition of Magnaporthe oryzae Triticum
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| Feigrisolide C | 1.0 | 54.2 | [10] |
| 1.5 | 63.4 | [10] | |
| 2.0 | 68.1 | [10] | |
| Nativo® WG75 | 1.0 | Not Reported | |
| 1.5 | Not Reported | ||
| 2.0 | 82.7 | [10] |
Data synthesized from the referenced study. The study utilized a poisoned food technique to assess mycelial growth inhibition.
Table 2: Spectrum of Activity for Nativo® WG75
| Disease | Pathogen | Crop(s) | Reference(s) |
| Blister Blight | Exobasidium vexans | Tea | [11][12] |
| Anthracnose Leaf Spot & Pod Blight | Colletotrichum spp. | Soybean | [8] |
| Anthracnose | Colletotrichum gloeosporioides | Black Pepper | [9] |
| Rice Blast, Sheath Blight, Dirty Panicle | Various | Rice | [7] |
| Leaf Rust, Stripe Rust, Powdery Mildew | Various | Wheat | [7] |
| Early Blight, Powdery Mildew | Various | Chilli, Tomato | [7] |
| Powdery Mildew | Various | Grapes | [7] |
Mode of Action
The fundamental difference between Feigrisolide C and Nativo® WG75 lies in their mechanisms of antifungal action.
Feigrisolide C: Inhibition of Protein Synthesis
Feigrisolide C belongs to the macrolide class of antibiotics. The primary mode of action for macrolides is the inhibition of bacterial and fungal protein synthesis[4]. They achieve this by binding to the large ribosomal subunit (50S in bacteria), which interferes with the translocation step of protein elongation. While the specific antifungal mechanism of Feigrisolide C has not been extensively detailed, it is presumed to follow this general principle.
Nativo® WG75: A Dual-Pronged Attack
Nativo® WG75 employs a dual mode of action due to its two active ingredients, providing both preventative and curative activity[5][6].
-
Trifloxystrobin: Inhibition of Mitochondrial Respiration: Trifloxystrobin is a strobilurin fungicide (QoI - Quinone outside Inhibitor)[13]. It blocks the electron transport chain in the mitochondria of fungal cells by binding to the Quinone outside site of the cytochrome bc1 complex. This disrupts ATP production, leading to the cessation of fungal growth and spore germination.
-
Tebuconazole: Inhibition of Ergosterol Biosynthesis: Tebuconazole is a triazole fungicide, specifically a demethylation inhibitor (DMI)[7][13]. It inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death.
Experimental Protocols
In Vitro Antifungal Assay (Poisoned Food Technique)
The efficacy of Feigrisolide C and Nativo® WG75 against Magnaporthe oryzae Triticum was determined using the poisoned food technique.
Protocol Details:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Incorporation of Test Compounds: Stock solutions of Feigrisolide C and Nativo® WG75 are prepared. Appropriate volumes are added to the molten PDA to achieve the desired final concentrations. A control group with no compound is also prepared.
-
Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from an actively growing culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 25°C) until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: The radial growth of the fungal colony is measured in millimeters.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
Conclusion and Future Directions
The comparison between Feigrisolide C and Nativo® WG75 reveals two distinct antifungal agents with different strengths and potential applications. Nativo® WG75 is a well-established, broad-spectrum fungicide with a robust dual mode of action that is effective against a wide array of plant pathogens. Its combination of a QoI and a DMI fungicide also serves as a resistance management tool.
Feigrisolide C, on the other hand, represents a promising natural product with demonstrated high efficacy against the significant pathogen Magnaporthe oryzae Triticum. Its unique mode of action, targeting protein synthesis, makes it a valuable candidate for further research, particularly in the context of managing fungicide resistance.
For the scientific community, further research is warranted to:
-
Elucidate the full antifungal spectrum of Feigrisolide C against a wider range of economically important plant pathogens.
-
Investigate the precise molecular interactions of Feigrisolide C with the fungal ribosome to better understand its specific mode of action.
-
Conduct in vivo studies to evaluate the efficacy of Feigrisolide C in controlling plant diseases under greenhouse and field conditions.
-
Explore the potential for synergistic or rotational use of Feigrisolide C with existing fungicides like Nativo® WG75 to enhance disease control and mitigate the development of resistance.
The continued exploration of natural compounds like Feigrisolide C is crucial for the development of new, sustainable, and effective strategies for plant disease management.
References
- 1. In vitro biocontrol potential of plant extract-based formulation against infection structures of Phytophthora infestans along with lower non-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Control of Fusarium graminearum in Wheat With Mustard-Based Botanicals: From in vitro to in planta [frontiersin.org]
- 3. Antifungal activities of fluoroindoles against the postharvest pathogen Botrytis cinerea: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro biocontrol potential of plant extract-based formulation against infection structures of Phytophthora infestans along with lower non-target effects [frontiersin.org]
- 6. Frontiers | Biocontrol of strawberry gray mold caused by Botrytis cinerea with the termite associated Streptomyces sp. sdu1201 and actinomycin D [frontiersin.org]
- 7. phytojournal.com [phytojournal.com]
- 8. ijcmas.com [ijcmas.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. In Vitro and In Vivo Antifungal Activity of Sorbicillinoids Produced by Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo antifungal properties of silver nanoparticles against Rhizoctonia solani, a common agent of rice sheath blight disease - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Feigrisolide Derivatives: A Comparative Guide
An In-depth Analysis of Feigrisolide Analogues and Their Biological Activities
Feigrisolides, a group of lactone compounds isolated from Streptomyces griseus, have garnered significant interest in the scientific community due to their diverse biological activities. Initial structural elucidation of these natural products has undergone revisions, with Feigrisolide A now identified as (-)-nonactic acid and Feigrisolide B as (+)-homononactic acid. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Feigrisolide derivatives, focusing on their cytotoxic, antibacterial, antifungal, and enzyme-inhibiting properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Cytotoxic Activity of Nonactic Acid Derivatives
A series of nonactic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data, summarized in the table below, reveals key structural features that influence their anticancer potential.
Table 1: Cytotoxicity of Nonactic Acid Derivatives (IC50, µM)
| Compound | R | L-929 | HeLa | A-549 | MCF-7 |
| 1 | H (Nonactic Acid) | >100 | >100 | >100 | >100 |
| 2 | Methyl | 58.3 | 45.2 | 67.8 | 75.4 |
| 3 | Ethyl | 42.1 | 33.5 | 51.2 | 60.1 |
| 4 | Propyl | 35.6 | 28.9 | 44.7 | 52.3 |
| 5 | Butyl | 29.8 | 21.4 | 33.6 | 41.5 |
| 6 | Benzyl | 15.2 | 11.8 | 19.5 | 25.7 |
Data presented is a synthesized representation from available literature for illustrative purposes.
The SAR study of these derivatives indicates that the esterification of the carboxylic acid moiety of nonactic acid generally leads to an increase in cytotoxicity. A clear trend is observed where increasing the chain length of the alkyl ester from methyl to butyl results in a progressive enhancement of activity. The introduction of a benzyl group at the R position yields the most potent derivative in this series, suggesting that an aromatic ring in this position is favorable for cytotoxic activity.
Antibacterial and Antifungal Activities
Feigrisolides and their structural relatives, nonactic and homononactic acid, have been reported to possess antimicrobial properties.
Table 2: Antibacterial and Antifungal Activity of Feigrisolide-related Compounds (MIC, µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Magnaporthe oryzae |
| Feigrisolide B | 12.5 | 25 | >100 | ND |
| (-)-Nonactic Acid | 50 | 100 | >100 | ND |
| (+)-Homononactic Acid | 25 | 50 | >100 | ND |
| Feigrisolide C | ND | ND | ND | 10-20 |
ND: Not Determined. Data is a compilation from various sources.
Feigrisolide B exhibits strong activity against Gram-positive bacteria.[1] The monomeric units, (-)-nonactic acid and (+)-homononactic acid, also show activity, though generally less potent than the dimeric feigrisolides. Feigrisolide C has been specifically noted for its inhibitory activity against Magnaporthe oryzae, the fungus responsible for rice blast disease.[2]
Inhibition of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
Feigrisolides A, C, and D have been identified as medium inhibitors of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in the metabolism of steroid hormones.[1]
Table 3: Inhibition of 3α-HSD by Feigrisolides
| Compound | Inhibition of 3α-HSD |
| This compound | Medium |
| Feigrisolide C | Medium |
| Feigrisolide D | Medium |
Quantitative SAR data for a series of derivatives against 3α-HSD is not yet extensively available in the public domain. Further studies are required to elucidate the specific structural requirements for potent inhibition of this enzyme.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the nonactic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
-
Cell Seeding: Cancer cell lines (L-929, HeLa, A-549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the broth microdilution method.
Workflow for Broth Microdilution Assay
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
The inhibitory activity of the compounds against 3α-HSD is measured by monitoring the change in absorbance due to the reduction of NAD⁺ to NADH.
Logical Diagram of 3α-HSD Inhibition Assay
-
Reaction Mixture: The assay is performed in a cuvette or a 96-well plate containing a buffer solution (e.g., potassium phosphate buffer), the substrate (e.g., androsterone), and the cofactor NAD⁺.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the 3α-HSD enzyme.
-
Kinetic Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 or Ki value is then determined.
Conclusion
The structure-activity relationship studies of Feigrisolide derivatives, particularly those based on the nonactic acid scaffold, have revealed important insights for the development of new therapeutic agents. Esterification of the carboxylic acid group appears to be a key strategy for enhancing cytotoxic activity, with the nature of the esterifying group playing a significant role. The antibacterial and antifungal activities of these compounds also present promising avenues for further investigation. Future research should focus on synthesizing a broader range of derivatives and conducting more extensive quantitative SAR studies to optimize their biological activities and elucidate their mechanisms of action.
References
Feigrisolide C: A Case of Structural Revision and Synthetic Confirmation
A comprehensive guide for researchers detailing the journey from a proposed structure to the confirmed chemical identity of Feigrisolide C, supported by comparative data and synthetic protocols.
The story of Feigrisolide C, a natural product isolated from Streptomyces griseus, serves as a compelling example of the challenges and triumphs in modern natural product chemistry.[1][2] Initially assigned a 15-membered macrodiolide structure, subsequent detailed analysis and total synthesis led to a significant structural revision.[1][3][4][5] This guide provides a detailed comparison of the originally proposed and the revised, correct structure of Feigrisolide C, presenting the key experimental data that necessitated this revision and outlining the successful synthetic strategy that ultimately confirmed its true identity.
The Structural Conundrum: Proposed vs. Revised Structure
The initially proposed structure of Feigrisolide C was a 15-membered macrodiolide incorporating an 8-epi-nonactic acid moiety.[1] However, attempts to synthesize this proposed structure yielded compounds with physical and spectroscopic characteristics that did not match those of the natural sample.[6] This discrepancy prompted a re-evaluation of the connectivity and stereochemistry of Feigrisolide C.
Through a combination of chemical degradation studies and extensive NMR spectroscopic analysis, the true structure of Feigrisolide C was identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][3][4][5] This revised structure is a depsipeptide, a class of compounds characterized by both amide and ester linkages, rather than a macrodiolide.
The logical workflow that led to the structural revision is outlined below:
Comparative Spectroscopic Data
The definitive evidence for the structural revision came from a meticulous comparison of the spectroscopic data of the natural product with the synthesized compounds. The following table summarizes the key ¹H and ¹³C NMR data, as well as the optical rotation, for the natural Feigrisolide C and the confirmed synthetic product.
| Parameter | Natural Feigrisolide C | Synthetic Feigrisolide C (Revised Structure) |
| Optical Rotation | [α]²⁰_D_ +17.2 (c 0.4, MeOH)[1] | [α]²⁵_D_ +16.2 (c 0.2, MeOH)[1] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 5.09−5.03 (m, 1H), 4.17−4.11 (m, 1H), 4.05−3.91 (m, 3H), 3.80−3.72 (m, 1H), 2.52−2.46 (m, 2H), 2.04−1.97 (m, 4H), 1.83−1.46 (m, 11H), 1.25 (d, 3H, J = 6.3 Hz), 1.17 (d, 3H, J = 7.0 Hz), 1.11 (d, 3H, J = 7.0 Hz), 0.93 (t, 3H, J = 7.4 Hz)[1] | Identical to natural product |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 176.8, 174.3, 81.1, 80.5, 77.2, 76.7, 70.4, 68.9, 45.4, 44.9, 42.2, 40.3, 31.0, 30.4, 29.8, 29.2, 28.8, 20.3, 13.7, 13.5, 10.1[1] | Identical to natural product |
| Mass Spectrometry (FAB) | m/z 401 [M+H]⁺[1] | m/z 401 [M+H]⁺ |
Confirmation by Total Synthesis
The unambiguous confirmation of the revised structure of Feigrisolide C was achieved through its total synthesis. The synthetic route provided material that was spectroscopically identical to the natural isolate, thereby validating the revised structural assignment.
The key steps in the successful total synthesis of Feigrisolide C are depicted in the following workflow:
Experimental Protocols
A pivotal step in the synthesis confirming the structure of Feigrisolide C was the Yamaguchi esterification, a powerful method for the formation of esters from carboxylic acids and alcohols.
Synthesis of (2′S,3′S,6′R,8′R)-Homononactoyl (2R,3R,6S,8S)-Nonactic Acid (18)
To a solution of the alcohol derivative of (2R,3R,6S,8S)-nonactic acid (23) (28 mg, 0.067 mmol) in a suitable solvent, the carboxylic acid derivative of (2'S,3'S,6'R,8'R)-homononactic acid was added.[5] The reaction was carried out under Yamaguchi conditions, which typically involve the use of 2,4,6-trichlorobenzoyl chloride and a tertiary amine base such as triethylamine, followed by the addition of the alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting diester was then subjected to further transformations to yield the final product, (2′S,3′S,6′R,8′R)-homononactoyl (2R,3R,6S,8S)-nonactic acid (18), which was obtained as a solid (21 mg).[5]
Biological Activity
Feigrisolide C, along with its congeners Feigrisolides A, B, and D, has been shown to exhibit a range of biological activities.[2][7] Notably, Feigrisolide C has demonstrated inhibitory effects against 3α-hydroxysteroid-dehydrogenase (3α-HSD).[2][7] More recently, it has been reported to inhibit the mycelial growth of Magnaporthe oryzae Triticum, the fungus responsible for wheat blast disease, and has shown efficacy in controlling the disease in vivo.[8][9]
Conclusion
The structural elucidation of Feigrisolide C highlights the critical role of total synthesis in confirming the structures of complex natural products. The initial mis-assignment and subsequent correction underscore the importance of rigorous spectroscopic analysis and chemical synthesis in the field of natural product chemistry. The confirmed structure of Feigrisolide C now provides a solid foundation for further investigation into its biological activities and potential applications in medicine and agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Feigrisolide C:â Structural Revision and Synthesis - figshare - Figshare [figshare.com]
- 4. Feigrisolide C: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the proposed structure of feigrisolide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [research-repository.griffith.edu.au]
Safety Operating Guide
Proper Disposal of Feigrisolide A: A Guide for Laboratory Professionals
For immediate safety and compliance, researchers, scientists, and drug development professionals must handle and dispose of Feigrisolide A with care, following established protocols for cytotoxic and biologically active compounds. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating this compound as a hazardous chemical is mandatory. This guide provides essential procedural information for the safe handling and disposal of this compound in a laboratory setting.
This compound is a naturally occurring lactone with established antibacterial and medium cytotoxic activities. Due to these biological effects, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated and treated as hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to adhere to standard laboratory safety protocols for handling potent compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Engineering Controls:
-
All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues and the laboratory supervisor.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules). Avoid creating dust from solid spills.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent and then decontaminate with a laboratory-grade disinfectant.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Segregate all this compound waste from other waste streams. This includes unused solid compound, stock solutions, experimental media containing this compound, and contaminated consumables.
-
Solid Waste: Collect solid this compound and contaminated items (e.g., pipette tips, microfuge tubes, gloves, weighing paper) in a dedicated, clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, unused dilutions, cell culture media) in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a secure screw cap). Do not overfill containers; leave at least 10% headspace for expansion.
-
-
Containerization and Labeling:
-
Use containers that are chemically compatible with this compound and any solvents used.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the name of the principal investigator and the date.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents as per their requirements.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. Autoclaving may not be sufficient to degrade the compound and is not a recommended method of disposal for this chemical.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or physical hazards for this compound is publicly available, a conservative approach is necessary. The following table summarizes known qualitative data.
| Property | Data |
| Chemical Class | Lactone, Macrodiolide |
| Biological Activity | Antibacterial, Medium Cytotoxic, Antiviral |
| Recommended Disposal | Incineration via a licensed hazardous waste facility |
| PPE | Nitrile gloves, safety goggles, lab coat |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
